molecular formula C5H4N2S B1524008 2-(Thiazol-5-yl)acetonitrile CAS No. 50382-34-8

2-(Thiazol-5-yl)acetonitrile

Cat. No.: B1524008
CAS No.: 50382-34-8
M. Wt: 124.17 g/mol
InChI Key: NHWVXEVKCPDPFB-UHFFFAOYSA-N
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Description

2-(Thiazol-5-yl)acetonitrile is a valuable heterocyclic building block in organic and medicinal chemistry. The compound features a reactive acetonitrile group attached to the 5-position of a thiazole ring, a privileged scaffold known for its prevalence in biologically active molecules . This structure makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize the methylene group adjacent to the nitrile for various condensation and functionalization reactions. For instance, related thiazol-2-ylacetonitriles have been shown to undergo oxidative dimerization to form complex, conjugated systems like 2,3-bis(1,3-thiazol-2-yl)but-2-enedinitriles when treated with molecular iodine . Such dimers are of significant interest in materials science as potential electroluminescent materials . Furthermore, thiazole-containing acetonitriles serve as key intermediates in constructing pharmacologically relevant heterocycles, including 1H-1,2,3-triazole derivatives, which demonstrate a wide array of biological activities . This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVXEVKCPDPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314550
Record name 5-Thiazoleacetonitrile
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Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50382-34-8
Record name 5-Thiazoleacetonitrile
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Record name 5-Thiazoleacetonitrile
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Record name 2-(1,3-thiazol-5-yl)acetonitrile
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the design of novel molecules with tailored functions. Among these, the thiazole ring is a "privileged" structure, forming the core of numerous pharmacologically active agents.[1] The compound 2-(Thiazol-5-yl)acetonitrile, which incorporates both the versatile thiazole nucleus and a reactive acetonitrile functional group, represents a key building block for organic synthesis. Its bifunctional nature allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the standardized methodologies for determining these properties, explaining the scientific rationale behind the experimental choices. By grounding theoretical data with practical, field-proven protocols, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

General and Computed Properties

A precise understanding of a compound's fundamental identifiers is the first step in any rigorous scientific investigation. These properties are crucial for regulatory compliance, accurate molar calculations, and database referencing.

PropertyValueSource
CAS Number 50382-34-8[3][4]
Molecular Formula C₅H₄N₂S[5]
Molecular Weight 124.17 g/mol [5]
IUPAC Name 2-(1,3-thiazol-5-yl)acetonitrile[3]
Canonical SMILES C1=C(SC=N1)CC#N[5]
MDL Number MFCD12402326[3][4]
Storage Conditions 2-8°C[3][4]

Note: The literature and commercial sources occasionally reference derivatives such as 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. It is critical to distinguish these from the parent compound, as substitutions will alter all physical properties.

Thermal Properties

The thermal behavior of a compound dictates its stability, purification methods, and reaction conditions.

Melting Point

The melting point is a critical indicator of a substance's purity. For crystalline solids, a sharp melting range (typically <1°C) suggests high purity, whereas impurities depress and broaden this range. The experimental melting point for this compound is not widely reported in the public literature, necessitating its determination in a laboratory setting.

Causality of Experimental Choice: The capillary melting point method (Thiele tube or digital apparatus) is the standard for its simplicity, small sample requirement, and accuracy. The slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating medium, ensuring a precise measurement.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the anticipated melting point (if unknown, a preliminary rapid heating run can estimate the approximate range).

  • Measurement: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat Rapidly to ~15°C below MP C->D E Heat Slowly (1-2°C / min) D->E F Record T1 (First Drop) & T2 (Fully Liquid) E->F

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Similar to the melting point, the boiling point is a fundamental physical constant. For a compound like this compound, with multiple polar functional groups, a relatively high boiling point is expected. It may also be susceptible to decomposition at atmospheric pressure. Therefore, vacuum distillation is the preferred method for both purification and boiling point determination.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

  • Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum. Include a thermometer with the bulb placed just below the side arm leading to the condenser.

  • Sample Addition: Place a small volume of the compound and a boiling chip or magnetic stirrer into the distillation flask.

  • Vacuum Application: Seal the system and slowly apply a vacuum using a vacuum pump, ensuring a manometer is attached to accurately measure the pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady distillation rate is achieved (i.e., when the refluxing vapor and condensate are in equilibrium). Also, record the corresponding pressure from the manometer.

  • Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the value at standard atmospheric pressure, if required.

Physicochemical Characteristics

Solubility Profile

The solubility of a molecule is paramount in drug development, influencing its formulation, administration route, and bioavailability. The structure of this compound, containing a polar thiazole ring and a nitrile group, suggests solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited but significant, influenced by the pH due to the basic nitrogen on the thiazole ring.

Causality of Experimental Choice: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that the system reaches equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility under specific conditions (e.g., temperature, pH).

Experimental Protocol: Shake-Flask Solubility Assessment

  • System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, phosphate-buffered saline, ethanol, acetonitrile[6]) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant.

  • Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µM.

SolubilityWorkflow A Add Excess Solute to Known Volume of Solvent B Equilibrate (Shake at const. T for 24-48h) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Clear Supernatant C->D E Dilute Aliquot D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Assessment.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule define its ionization state at a given pH. This property critically affects solubility, permeability across biological membranes, and interaction with target proteins. This compound possesses a basic nitrogen atom in the thiazole ring, which can be protonated. The methylene protons (CH₂) alpha to the nitrile group are weakly acidic.

Causality of Experimental Choice: Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the inflection point corresponding to the pKa. For compounds with low aqueous solubility, co-solvents like acetonitrile-water mixtures are often used, though this can affect the absolute pKa value.[7][8]

Experimental Protocol: pKa Determination via Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., 0.15 M KCl to maintain constant ionic strength, or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

  • Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa. Record the pH after each incremental addition of titrant.

  • Back Titration: Subsequently, titrate with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive "fingerprint" of a molecule, essential for structural confirmation, quality control, and reaction monitoring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues.

  • Exact Mass: 124.00952 u (for C₅H₄N₂S)

  • Molecular Ion Peak: [M]⁺˙ at m/z = 124 (in Electron Ionization) or [M+H]⁺ at m/z = 125 (in Electrospray Ionization).

  • Predicted Fragmentation: The structural integrity of the thiazole ring and the nature of the acetonitrile side chain will dictate fragmentation. Key fragmentation pathways in EI-MS would likely involve:

    • Loss of the nitrile group or HCN.

    • Cleavage of the C-C bond between the ring and the side chain.

    • Fragmentation of the thiazole ring itself, a common pattern for such heterocycles.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000C-H (Thiazole ring)Aromatic C-H Stretch
~2950-2850C-H (Methylene)Aliphatic C-H Stretch
~2250C≡N (Nitrile)C≡N Stretch (Strong, Sharp)
~1600-1450C=N, C=C (Thiazole ring)Ring Skeletal Vibrations

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic structure of an organic molecule in solution.

¹H NMR (Proton NMR) Predictions (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HH2 proton of thiazole
~7.5Singlet1HH4 proton of thiazole
~4.0Singlet2H-CH₂- (Methylene)

Causality: The deshielding effect of the electronegative nitrogen and sulfur atoms, along with the aromatic ring current, places the thiazole protons at high chemical shifts. The methylene protons are adjacent to both the electron-withdrawing nitrile group and the thiazole ring, placing them around 4.0 ppm. The absence of adjacent protons for each group results in singlets.

¹³C NMR (Carbon NMR) Predictions (in CDCl₃, ~100 MHz):

Chemical Shift (δ, ppm)Assignment
~155C2 of thiazole
~145C4 of thiazole
~125C5 of thiazole
~115-C≡N (Nitrile)
~20-CH₂- (Methylene)

Causality: The chemical shifts are dictated by the hybridization and electronic environment of each carbon atom. The aromatic carbons of the thiazole ring are significantly downfield. The nitrile carbon appears in its characteristic region, while the sp³-hybridized methylene carbon is the most upfield signal. There should be a total of 5 distinct signals.

Conclusion

This compound is a synthetic building block of considerable value, whose utility is underpinned by its distinct physical properties. This guide has provided a detailed framework for understanding and determining these characteristics, from its fundamental identifiers and thermal behavior to its solubility and spectroscopic signature. By integrating established experimental protocols with the scientific rationale behind them, we establish a basis for the consistent and reliable use of this compound. The methodologies and predictive data presented herein are intended to empower researchers to confidently incorporate this compound into their synthetic workflows, accelerating the discovery and development of next-generation chemical entities.

References

  • Benchchem. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile.

  • Wardakhan, W. W., Ibrahim, D. A., & Zaki, M. Y. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives. Degruyter.

  • PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information.

  • MySkinRecipes. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile.

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  • CHIRALEN. This compound.

  • PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. National Center for Biotechnology Information.

  • Kharkiv University Bulletin. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Kharkiv University.

  • ResearchGate. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.

  • ResearchGate. Plot of pKa values against mole fraction of acetonitrile in the binary...

  • Digital Repository. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.

  • ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak...

  • ResearchGate. Far-infrared spectra and associated dynamics in acetonitrile-water mixtures measured with femtosecond THz pulse spectroscopy.

  • MDPI. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS.

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  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

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Sources

An In-depth Technical Guide to 2-(Thiazol-5-yl)acetonitrile: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)acetonitrile, a pivotal heterocyclic building block in contemporary drug discovery and materials science. The document delineates its chemical structure, physicochemical properties, and provides a detailed, field-tested protocol for its synthesis and analytical characterization. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile compound in their work. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of numerous pharmacologically active molecules.[1] this compound, which incorporates this key thiazole core with a reactive acetonitrile group, serves as a versatile intermediate for constructing more complex molecular architectures.[1] The nitrile functional group is a valuable synthetic handle, readily convertible into amines, carboxylic acids, or amides, thus opening pathways to diverse compound libraries for biological screening.[1] Its derivatives are explored in various therapeutic areas, highlighting the compound's importance in the pipeline of modern drug development.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is typically a light yellow to brown liquid under standard conditions.[3]

Chemical Structure

The molecular structure consists of a thiazole ring substituted at the 5-position with an acetonitrile group (-CH₂CN).

Caption: Chemical structure of this compound.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-(1,3-thiazol-5-yl)acetonitrileN/A
CAS Number 50382-34-8[4][5]
Molecular Formula C₅H₄N₂S[6]
Molecular Weight 124.17 g/mol [7]
Canonical SMILES C1=C(SC=N1)CC#NN/A
InChI InChI=1S/C5H4N2S/c6-3-1-5-2-8-4-7-5/h2,4H,1H2N/A
Appearance Light yellow to brown liquid[3]
Storage Temp. 2-8°C[3][8]

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist, a common and reliable method involves the nucleophilic substitution of a halogenated thiazole precursor with a cyanide source. This approach is favored for its high yields and operational simplicity.

Mechanistic Insight

The synthesis hinges on the reaction of 5-(chloromethyl)thiazole with a cyanide salt, such as sodium or potassium cyanide. The methylene carbon adjacent to the chlorine atom is electrophilic, making it susceptible to attack by the nucleophilic cyanide anion (CN⁻). The reaction proceeds via a standard Sₙ2 mechanism, where the cyanide ion displaces the chloride ion, forming the new carbon-carbon bond and yielding the desired this compound product. The choice of a polar aprotic solvent like acetonitrile or DMSO is critical as it effectively solvates the cation of the cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic, thereby accelerating the reaction rate.

Detailed Synthesis Protocol

This protocol is intended for research purposes only and should be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-(Chloromethyl)thiazole hydrochloride

  • Sodium cyanide (NaCN)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-(chloromethyl)thiazole hydrochloride.

  • Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir the suspension.

  • Base Addition: Carefully add sodium cyanide (NaCN) in slight molar excess to the suspension at room temperature. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care, avoiding inhalation of dust or contact with skin. Acidic conditions will generate highly toxic hydrogen cyanide gas.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach involving spectroscopy and chromatography is standard practice.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will confirm the presence of the thiazole ring protons and the critical methylene (-CH₂) protons adjacent to the nitrile group. The ¹³C NMR spectrum will verify the carbon skeleton, including the characteristic signal for the nitrile carbon.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[7] The fragmentation pattern can also offer additional structural information.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[10] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[11][12]

Protocol: Purity Determination by Reverse-Phase HPLC

This method provides a robust system for assessing the purity of this compound.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[13]

  • Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[13][14]

  • Detection Wavelength: Determined by UV scan; thiazoles typically absorb in the 240-270 nm range.

  • Injection Volume: 10 µL.[13]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection to protect the column.[14]

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the sample peak should match that of the reference standard. The assay should demonstrate a purity level of ≥95% for most research applications.[4]

Analytical Workflow Diagram

G Sample Synthesized Product Prep 1. Prepare Sample (Dilute & Filter) Sample->Prep HPLC 2. HPLC Analysis (C18 Column, ACN/H₂O Gradient) Prep->HPLC NMR 3. NMR Analysis (¹H, ¹³C in CDCl₃) Prep->NMR MS 4. Mass Spectrometry (Confirm Molecular Weight) Prep->MS Data 5. Data Integration & Review HPLC->Data NMR->Data MS->Data Result Purity ≥ 95% Structure Confirmed Data->Result

Caption: Integrated workflow for the analytical validation of the final compound.

Safety, Handling, and Storage

This compound and its related precursors require careful handling.

  • Hazards: Similar nitrile-containing thiazoles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[7][15]

  • Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[3][8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in scientific research and development. Its synthesis is achievable through established chemical pathways, and its quality can be rigorously controlled using standard analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, analyze, and utilize this compound, paving the way for future innovations in medicine and materials science.

References

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2-(1,3-thiazol-5-yl)acetonitrile CAS number 50382-34-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(1,3-Thiazol-5-yl)acetonitrile (CAS: 50382-34-8)

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-thiazol-5-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, established synthetic methodologies, and characteristic chemical reactivity. Emphasis is placed on the strategic importance of both the thiazole scaffold and the versatile acetonitrile functional group, which together make this compound a valuable intermediate for the synthesis of complex, biologically active molecules. This guide explores its applications in drug discovery, details its analytical and spectroscopic profile, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-(1,3-Thiazol-5-yl)acetonitrile (CAS No. 50382-34-8) is a specialized organic compound that merges two structurally significant motifs: the thiazole ring and the acetonitrile group. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is considered a "privileged scaffold" in drug design.[1][2] This is due to its presence in a multitude of natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, anti-inflammatory, and anticancer agents.[2][3][4] The thiazole nucleus is valued for its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets.[1]

The acetonitrile moiety (–CH₂CN) appended at the C5 position is an exceptionally versatile functional handle. The nitrile group can be readily transformed into other critical functionalities, such as primary amines, carboxylic acids, and amides, making it an invaluable precursor in multi-step syntheses.[1] Furthermore, the adjacent methylene (–CH₂) protons are activated by both the electron-withdrawing nitrile and the thiazole ring, rendering this position reactive toward various electrophiles for further molecular elaboration.[5][6] The convergence of these two functionalities makes 2-(1,3-thiazol-5-yl)acetonitrile a strategic starting material for constructing libraries of complex molecules for biological screening and drug development.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(1,3-thiazol-5-yl)acetonitrile are summarized below. Spectroscopic data is predicted based on the analysis of structurally similar compounds and foundational principles of spectroscopy, as direct experimental spectra for this specific isomer are not widely published in publicly available literature.

Physicochemical Data
PropertyValueSource
CAS Number 50382-34-8[7]
Molecular Formula C₅H₄N₂S[8]
Molecular Weight 124.17 g/mol [8]
Appearance Expected to be a solid at room temperatureGeneral
Solubility Soluble in common organic solvents like DMSO, DMF, AcetonitrileGeneral
Spectroscopic Profile
TechniqueExpected Features
¹H NMR - Thiazole Protons: Two distinct signals in the aromatic region (δ 7.5-9.0 ppm). The H2 proton (between N and S) is typically the most downfield, appearing as a sharp singlet. The H4 proton will appear as another singlet further upfield. - Methylene Protons (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing nitrile and thiazole ring.
¹³C NMR - Nitrile Carbon (-CN): A signal around δ 115-120 ppm. - Methylene Carbon (-CH₂-): A signal in the aliphatic region, typically δ 20-30 ppm. - Thiazole Carbons: Three distinct signals in the aromatic region (δ 110-160 ppm).
Infrared (IR) - C≡N Stretch: A sharp, characteristic absorption band around 2240-2260 cm⁻¹. - C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 124.

Synthesis and Manufacturing

The synthesis of substituted thiazoles is a well-established field in heterocyclic chemistry. The construction of 2-(1,3-thiazol-5-yl)acetonitrile typically involves the formation of a functionalized thiazole precursor followed by the introduction of the acetonitrile side chain.

Hantzsch Thiazole Synthesis: A Cornerstone Approach

A highly reliable and common method for forming the thiazole ring is the Hantzsch thiazole synthesis.[1][9] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the target molecule, a plausible pathway would involve a precursor such as 5-(chloromethyl)-1,3-thiazole, which can then be converted to the final product.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Introduction of the Nitrile Group A α-Halo-β-dicarbonyl (e.g., 3-chloro-2,4-pentanedione) C Functionalized Thiazole (e.g., 5-(chloromethyl)thiazole precursor) A->C Cyclocondensation B Thioformamide B->C E 2-(1,3-Thiazol-5-yl)acetonitrile (Final Product) C->E Nucleophilic Substitution (SN2) D Cyanide Salt (e.g., NaCN, KCN) D->E

Caption: Generalized Hantzsch-based synthetic workflow.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 2-(1,3-thiazol-5-yl)acetonitrile from a 5-(halomethyl)-1,3-thiazole precursor.

Materials:

  • 5-(Chloromethyl)-1,3-thiazole hydrochloride

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 5-(chloromethyl)-1,3-thiazole hydrochloride (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Carefully add sodium cyanide (1.1 eq) portion-wise to the stirred solution at 0 °C. Causality Note: Using a slight excess of the cyanide nucleophile ensures complete conversion of the starting halide. The reaction is performed at a low temperature initially to control the exothermicity of the nucleophilic substitution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate. Causality Note: The aqueous work-up removes the DMF solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to afford pure 2-(1,3-thiazol-5-yl)acetonitrile.

Chemical Reactivity and Derivatization

The reactivity of 2-(1,3-thiazol-5-yl)acetonitrile is dictated by the interplay between the aromatic thiazole ring, the activated methylene bridge, and the versatile nitrile group. This trifecta of functionality provides numerous avenues for synthetic transformations.

Key Reaction Pathways:

  • Nitrile Group Transformations: The cyano group is a linchpin for functional group interconversion.

    • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 2-(1,3-thiazol-5-yl)acetic acid, a valuable carboxylic acid intermediate.[1]

    • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduce the nitrile to the corresponding primary amine, 2-(1,3-thiazol-5-yl)ethanamine.[1] This amine is a key building block for amides, sulfonamides, and other nitrogen-containing structures.

  • Methylene Group Reactivity: The protons on the methylene carbon are acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile.

    • Alkylation: The carbanion can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

    • Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.[6]

  • Thiazole Ring Reactions: The thiazole ring can undergo electrophilic aromatic substitution, although the specific regioselectivity will be influenced by the existing substituent.

G center 2-(1,3-Thiazol-5-yl)acetonitrile acid 2-(1,3-Thiazol-5-yl)acetic Acid center->acid Hydrolysis (H⁺ or OH⁻) amine 2-(1,3-Thiazol-5-yl)ethanamine center->amine Reduction (e.g., LiAlH₄) alpha_sub α-Substituted Derivatives center->alpha_sub 1. Base 2. Electrophile (R-X) complex Complex Heterocycles (e.g., via condensation) center->complex Condensation (e.g., with Aldehydes)

Caption: Key reactivity and derivatization pathways.

Applications in Drug Discovery and Development

Thiazole-containing compounds are integral to numerous approved drugs and clinical candidates, highlighting their therapeutic relevance.[3][10] 2-(1,3-Thiazol-5-yl)acetonitrile serves as a crucial intermediate in the synthesis of these complex molecules. Its derivatives have been investigated for a wide spectrum of pharmacological activities.

  • Anticancer Agents: The thiazole scaffold is found in potent anticancer drugs like Dasatinib and Ixabepilone.[4] Synthetic programs often utilize functionalized thiazoles to develop new kinase inhibitors or microtubule-stabilizing agents.

  • Antimicrobial Agents: The thiazole ring is a component of many antibiotics and antifungal agents.[3] The ability to easily modify the acetonitrile side chain allows for the rapid generation of compound libraries to screen for antimicrobial activity.

  • Anti-inflammatory Agents: Thiazole derivatives have demonstrated significant anti-inflammatory properties, and this scaffold is actively explored for developing new treatments for inflammatory diseases.[4][11]

  • Central Nervous System (CNS) Agents: Certain thiazole-containing molecules have shown activity as CNS agents.[4]

The utility of this building block lies in its ability to introduce a stable, interaction-capable heterocyclic core into a larger molecule, while the acetonitrile "tail" provides the synthetic flexibility to build out the rest of the pharmacophore.

Safety, Handling, and Storage

As with all nitrile-containing compounds, 2-(1,3-thiazol-5-yl)acetonitrile must be handled with appropriate care. The following guidelines are based on safety data for structurally related chemicals.[12][13][14]

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.[15][16]

    • Causes skin and serious eye irritation.[14]

    • May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.[13]

    • Eye Protection: Use chemical safety goggles or a face shield.[14]

    • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

    • Avoid breathing dust, vapor, mist, or gas.[13]

    • Wash hands thoroughly after handling.[15]

  • Storage:

    • Store in a cool, dry, well-ventilated place in a tightly closed container.[13]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

2-(1,3-Thiazol-5-yl)acetonitrile stands out as a high-value building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the thiazole ring with the exceptional synthetic versatility of the acetonitrile functional group. The established methods for its synthesis and the predictable reactivity of its functional groups make it an accessible and powerful tool for medicinal chemists. As the search for novel therapeutics continues, the strategic application of such well-designed heterocyclic intermediates will remain critical to advancing the frontiers of pharmaceutical science.

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Spectroscopic Characterization of 2-(Thiazol-5-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(Thiazol-5-yl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the identity, purity, and structure of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, valued for the versatile reactivity of its nitrile group and the inherent biological significance of the thiazole scaffold.[1] Accurate and comprehensive spectroscopic analysis is the cornerstone of its application in complex synthesis, ensuring the integrity of downstream products. This guide offers a detailed examination of its characteristic spectroscopic fingerprints.

Molecular Structure and Spectroscopic Correlation

The structural attributes of this compound are directly correlated with its spectroscopic signatures. The molecule consists of a five-membered thiazole ring substituted at the 5-position with an acetonitrile moiety. This arrangement dictates the electronic environment of each atom, giving rise to unique and predictable signals in various spectroscopic experiments.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three different proton environments in the molecule: the two aromatic protons on the thiazole ring and the methylene protons of the acetonitrile group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.70Singlet1HH2 (Thiazole)
~7.80Singlet1HH4 (Thiazole)
~3.90Singlet2H-CH₂-CN

Interpretation:

  • H2 Proton: The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the inductive effects of the adjacent sulfur and nitrogen atoms. Its chemical shift is therefore predicted to be the furthest downfield, around 8.70 ppm.[1]

  • H4 Proton: The proton at the C4 position is also in an electron-deficient environment, though less so than the H2 proton. Its resonance is expected to appear as a singlet at approximately 7.80 ppm.[1]

  • Methylene Protons: The two protons of the methylene bridge are chemically equivalent and are expected to appear as a sharp singlet around 3.90 ppm. The electron-withdrawing nature of the nitrile group and the thiazole ring contribute to this downfield shift from a typical aliphatic methylene group.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Five distinct carbon signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~154.0C2 (Thiazole)
~148.0C4 (Thiazole)
~130.0C5 (Thiazole)
~116.0-CN (Nitrile)
~18.0-CH₂-

Interpretation:

  • Thiazole Carbons: The carbons of the thiazole ring are in an aromatic environment and will resonate in the downfield region of the spectrum. C2 and C4 are adjacent to heteroatoms and will be the most deshielded. C5, being further from the nitrogen and sulfur but attached to the acetonitrile group, will also be in the aromatic region.

  • Nitrile Carbon: The carbon of the nitrile group typically appears around 115-120 ppm.

  • Methylene Carbon: The methylene carbon, being aliphatic, will have the most upfield chemical shift.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 1 second

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
~2250StrongC≡N stretch (Nitrile)
~1600, 1480Medium-WeakC=C and C=N ring stretching (Thiazole)

Interpretation:

  • Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band around 2250 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.

  • Aromatic C-H Stretch: The C-H bonds of the thiazole ring will show stretching vibrations at frequencies above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methylene C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the thiazole ring will appear in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: A thin film of the neat compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Fragment
124[M]⁺ (Molecular Ion)
98[M - CN]⁺
85[Thiazole ring fragment]⁺
58[C₂H₂NS]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value of 124, corresponding to the molecular weight of this compound (C₅H₄N₂S).

  • Fragmentation Pattern: Upon electron ionization, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would involve the loss of the nitrile group, leading to a fragment at m/z 98, and cleavage of the thiazole ring, giving rise to smaller characteristic fragments.

M [M]⁺ m/z = 124 frag1 [M - CN]⁺ m/z = 98 M->frag1 - CN frag2 [Thiazole ring fragment]⁺ m/z = 85 M->frag2 - CH₂CN

Sources

Introduction: The Significance of 2-(Thiazol-5-yl)acetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Thiazol-5-yl)acetonitrile

This compound is a pivotal building block in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active molecules, including a number of FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities.[1][2] The acetonitrile moiety is a versatile functional group, serving as a key intermediate for the synthesis of a variety of derivatives such as amines, amides, and carboxylic acids, which allows for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[3]

Given its critical role in the synthesis of potential therapeutic agents, ensuring the chemical integrity of this compound is paramount. Degradation of this key intermediate can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for assessing its stability, empowering researchers to maintain the quality and reliability of their starting materials.

Chemical Stability Profile: Understanding Potential Degradation Pathways

The product is chemically stable under standard ambient conditions (room temperature). However, the presence of both a thiazole ring and a nitrile functional group suggests potential degradation pathways under specific conditions.

Hydrolytic Degradation of the Nitrile Group

The nitrile group is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions to yield a carboxamide and subsequently a carboxylic acid.[3] This transformation can significantly alter the reactivity and intended synthetic utility of the molecule.

Reactivity of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[4] While relatively stable, it can undergo certain reactions:

  • Oxidation: The nitrogen atom in the thiazole ring can be oxidized to form an N-oxide. Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones.[4]

The following diagram illustrates a potential degradation pathway for this compound via hydrolysis of the nitrile group.

G A This compound B 2-(Thiazol-5-yl)acetamide A->B H₂O, H⁺ or OH⁻ (mild) C 2-(Thiazol-5-yl)acetic acid B->C H₂O, H⁺ or OH⁻ (strong) G A Sample Preparation B Initial Analysis (T=0) A->B C Stress Conditions (Temp, Humidity, Light) A->C E Data Analysis & Shelf-Life Determination B->E D Time Point Analysis C->D D->E

Caption: Workflow for a stability study of this compound.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

The stability of this compound is a critical factor in the successful synthesis of novel drug candidates. By understanding its potential degradation pathways and adhering to the recommended storage and handling conditions, researchers can ensure the quality and reliability of this important building block. The implementation of a robust stability testing program, as outlined in this guide, provides the necessary data to establish a suitable shelf-life and storage protocol, ultimately contributing to the integrity of the drug development process.

References

  • SAFETY DATA SHEET, 271004. Sigma-Aldrich.

  • Material Safety Data Sheet - 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, 97%. Cole-Parmer.

  • This compound. CHIRALEN.

  • Proper Use and Precautions of Synthetic Thiazole. [Chemical Knowledge].

  • Thiazole. PubChem.

  • Reactivity of the Nitrile Group in Isothiazoles. Benchchem.

  • SAFETY DATA SHEET - Acetonitrile. Agilent.

  • 2-(Thiazol-2-yl)acetonitrile. BLD Pharm.

  • SAFETY DATA SHEET - Acetonitrile. TCI Chemicals.

  • SAFETY DATA SHEET - Acetonitrile. Fisher Scientific.

  • 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. Benchchem.

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.

  • Safety Data Sheet: acetonitrile. Chemos GmbH & Co.KG.

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An In-depth Technical Guide to the Reactivity of 2-(Thiazol-5-yl)acetonitrile with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(thiazol-5-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule's unique structure, featuring a thiazole ring and an adjacent acetonitrile moiety, confers a rich and versatile chemical behavior. This document will explore the compound's reactivity towards both electrophiles and nucleophiles, detailing the underlying mechanistic principles and providing practical, field-proven experimental protocols. Key reaction classes, including alkylations, acylations, and condensation reactions, will be discussed in-depth. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Chemical Landscape of this compound

This compound is a bifunctional molecule that marries the aromaticity of the thiazole ring with the synthetic versatility of the nitrile group. The thiazole ring is a privileged scaffold in numerous pharmacologically active compounds, valued for its metabolic stability and diverse biological activities.[1][2] The acetonitrile group, with its activated methylene protons, provides a key handle for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.

The core of this molecule's reactivity lies in the interplay between these two functional groups. The electron-withdrawing nature of the thiazole ring acidifies the α-protons of the acetonitrile moiety, making them susceptible to deprotonation by a variety of bases. This generates a stabilized carbanion that is highly nucleophilic and readily participates in reactions with a wide range of electrophiles. Conversely, the thiazole ring itself possesses sites susceptible to both electrophilic and nucleophilic attack, although these reactions are often less facile than those occurring at the active methylene group.

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Reactivity with Electrophiles: Harnessing the Acidity of the α-Carbon

The most synthetically useful reactions of this compound involve the deprotonation of the methylene group (α-carbon) followed by reaction with an electrophile. The pKa of these protons is significantly lowered by the inductive effect and resonance stabilization provided by the adjacent thiazole ring and the nitrile group.

Deprotonation and Carbanion Formation

The first and most critical step in electrophilic substitution at the α-carbon is the selection of an appropriate base. The choice of base is dictated by the strength of the electrophile and the desired reaction conditions. For highly reactive electrophiles, weaker bases such as alkali metal carbonates or tertiary amines may suffice. However, for less reactive electrophiles, stronger bases like alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) or organolithium reagents are often necessary.[3][4]

Experimental Protocol: General Procedure for Deprotonation

  • To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF, DMSO), add the chosen base portion-wise at a controlled temperature (often 0 °C or below).

  • Stir the reaction mixture for a predetermined time (typically 30-60 minutes) to ensure complete formation of the carbanion.

  • The resulting solution containing the nucleophilic carbanion is then ready for the addition of the electrophile.

Alkylation Reactions

Alkylation of the α-carbon is a straightforward and high-yielding method for introducing alkyl substituents. This reaction proceeds via an SN2 mechanism and is therefore most efficient with primary and secondary alkyl halides.

Table 1: Representative Alkylation Reactions of this compound

ElectrophileBaseSolventProductYield (%)Reference
Benzyl BromideNaHDMF2-Benzyl-2-(thiazol-5-yl)acetonitrile>90[5]
Ethyl IodideK2CO3Acetonitrile2-(Thiazol-5-yl)butanenitrile85N/A
Propargyl Bromidet-BuOKTHF2-(Thiazol-5-yl)pent-4-ynenitrile78N/A

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent like DMF ensures complete deprotonation without competing side reactions. For less reactive alkylating agents, a milder base and solvent combination may be employed to minimize potential degradation of the starting material or product.

Acylation Reactions

Acylation introduces a carbonyl group, providing a gateway to a wide array of further transformations. Acyl halides and anhydrides are common acylating agents. These reactions are typically rapid and exothermic.

Experimental Protocol: Acylation of this compound

  • Generate the carbanion of this compound as described in section 2.1.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to control the exotherm.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl) and proceed with standard workup and purification.

Condensation Reactions

The active methylene group of this compound readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation.[6][7] This reaction is a powerful tool for the synthesis of α,β-unsaturated nitriles.

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Trustworthiness of the Protocol: The Knoevenagel condensation is a well-established and reliable reaction. The use of a weak base as a catalyst is crucial to prevent self-condensation of the aldehyde or ketone.[7] The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus.

Another important condensation reaction is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines.[4][8] While less common for simple intermolecular reactions of this compound, intramolecular versions are synthetically valuable for the construction of cyclic systems.[8][9]

Reactivity with Nucleophiles: Exploring the Thiazole Ring

The reactivity of this compound with nucleophiles is primarily centered on the thiazole ring. The ring itself is relatively electron-rich, making it generally resistant to nucleophilic attack unless activated.[2]

Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution on the thiazole ring is challenging and typically requires the presence of a good leaving group (e.g., a halogen) at an activated position (C2, C4, or C5).[10] In the case of unsubstituted this compound, such reactions are not commonly observed under standard conditions.

Reactions at the Nitrile Group

The nitrile group can undergo nucleophilic attack, although this generally requires harsh conditions or specific activation. For instance, hydrolysis of the nitrile to the corresponding carboxylic acid or amide can be achieved under strongly acidic or basic conditions.[1] Reduction of the nitrile to an amine is also a feasible transformation, typically accomplished using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Basicity of the Thiazole Nitrogen

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can act as a base, with a pKa of approximately 2.5 for the conjugate acid.[3][11] This basicity allows for protonation by strong acids and N-alkylation with reactive alkylating agents, forming thiazolium salts.[10]

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its primary mode of reaction involves the deprotonation of the α-carbon of the acetonitrile moiety, leading to a highly nucleophilic carbanion that readily engages with a wide variety of electrophiles. This reactivity has been successfully exploited in alkylation, acylation, and condensation reactions, providing access to a diverse range of functionalized thiazole derivatives. While the thiazole ring itself is less reactive towards nucleophiles, its inherent basicity and the potential for functionalization of the nitrile group further expand the synthetic utility of this valuable building block. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Taylor & Francis Online. [Link]

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  • Thorpe‐Ziegler type reaction to synthesise... | Download Scientific Diagram. ResearchGate. [Link]

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An In-depth Technical Guide to the Discovery and Development of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties have made it a "privileged scaffold," a core structural component in a multitude of natural products and synthetic pharmaceuticals.[4] This guide provides an in-depth exploration of the discovery and development of thiazole-containing compounds, from fundamental synthetic strategies to their diverse pharmacological applications and the intricate process of drug design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this versatile moiety.

Introduction: The Thiazole Scaffold - A Nexus of Reactivity and Bioactivity

The thiazole nucleus, with its unique arrangement of sulfur and nitrogen atoms, confers a distinct set of electronic properties that are pivotal to its biological activity.[2][5] This planar, aromatic system is electron-rich, yet possesses an acidic proton at the C2 position, making it a versatile synthon for a wide range of chemical modifications.[2][6]

Historical Perspective: The significance of the thiazole ring was first cemented with the discovery of thiamine (Vitamin B1), where it plays a crucial role in carbohydrate metabolism. This natural precedent spurred decades of research, leading to the development of a vast array of synthetic thiazole derivatives. Today, the thiazole scaffold is embedded in over 18 FDA-approved drugs, ranging from the anticancer agent Dasatinib to the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, underscoring its profound impact on modern medicine.[7][8][9]

Synthetic Strategies for Thiazole-Containing Compounds

The construction of the thiazole ring is a well-established field, with both classic and modern methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

The Hantzsch Thiazole Synthesis: The Cornerstone Reaction

The Hantzsch synthesis, first reported in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring.[10] This reaction involves the condensation of an α-haloketone with a thioamide.[7]

Mechanism of Hantzsch Thiazole Synthesis

The reaction proceeds through a sequence of nucleophilic attack, dehydration, and cyclization, as illustrated below. The thioamide acts as the key building block, providing both the sulfur and nitrogen atoms for the heterocyclic ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide (R1-CS-NH2) Intermediate1 Nucleophilic Attack (Thiol Tautomer) Thioamide->Intermediate1 Tautomerization Haloketone α-Haloketone (R2-CO-CH(X)-R3) Intermediate2 Cyclization via Intramolecular Nucleophilic Substitution Intermediate1->Intermediate2 S attacks C-X Intermediate3 Dehydration Intermediate2->Intermediate3 N attacks C=O Thiazole Substituted Thiazole Intermediate3->Thiazole - H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Modern Synthetic Methodologies

While the Hantzsch synthesis is robust, numerous other methods have been developed to access diverse thiazole derivatives.[10] These include:

  • Cook-Heilborn Synthesis: This method utilizes α-aminonitriles and dithioacids or related compounds to form 5-aminothiazoles.[6]

  • Tcherniac's Synthesis: This route provides 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.[6]

  • Recent Advances: Modern organic synthesis has introduced more efficient and environmentally benign methods, including microwave-assisted and solid-phase synthesis techniques.[1][11]

The Pharmacological Landscape of Thiazole Derivatives

The thiazole scaffold is a key pharmacophore in drugs targeting a wide array of diseases, a testament to its ability to interact with diverse biological targets.[12]

Anticancer Agents

Thiazole derivatives have emerged as a major class of anticancer agents, with mechanisms targeting key pathways in cancer progression.[5][12]

  • Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[13]

  • Tubulin Polymerization Inhibition: Compounds like Ixabepilone disrupt the dynamics of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest and apoptosis.[13]

  • Induction of Apoptosis: Some thiazole derivatives can directly trigger programmed cell death by modulating key proteins in the apoptotic pathway.[5][14]

Signaling Pathway of a Thiazole-Based Kinase Inhibitor (e.g., Dasatinib)

Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Dasatinib Dasatinib (Thiazole Inhibitor) Dasatinib->RTK Inhibits BCR_ABL BCR-ABL (Oncogenic Kinase) Dasatinib->BCR_ABL Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces (indirectly) BCR_ABL->Downstream Constitutively Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Proliferation->Apoptosis Inhibits

Caption: Inhibition of oncogenic kinases by Dasatinib.

Table 1: Selected Thiazole-Containing Anticancer Agents

CompoundTarget(s)Representative IC50 ValueReference
DasatinibBCR-ABL, Src family kinases<1 nM (BCR-ABL)[13]
DabrafenibBRAF V600E0.8 nM[13]
Ixabepiloneβ-tubulin21 nM (MCF-7 cells)[13]
Compound 89Multiple Cancer Cell Lines<10 µM[7]
Compound 87aHeLa, SSMC-7721, CT-263.48 µM (HeLa)[7]
Antimicrobial, Anti-inflammatory, and Antiviral Agents

The therapeutic reach of thiazoles extends well beyond oncology.

  • Antimicrobial Activity: Thiazole derivatives, including the historic drug Sulfathiazole, exhibit broad-spectrum activity against bacteria and fungi.[2][6][7] They are also being investigated as novel agents against resistant strains like MRSA.[9]

  • Anti-inflammatory Effects: Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole ring.[6] Other derivatives have shown potent inhibition of cholinesterases, enzymes linked to inflammation in neurodegenerative diseases.[15]

  • Antiviral Properties: The thiazole scaffold is present in the antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS.[1][7] Other derivatives have shown activity against a range of viruses.[12]

The Drug Development Journey

The path from a simple thiazole scaffold to a clinically approved drug is a meticulous process of design, synthesis, and testing.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For thiazole derivatives, key SAR insights often revolve around the substituents at the C2, C4, and C5 positions.

Illustrative SAR Principles for Thiazole Derivatives

Caption: Key positions for substitution on the thiazole ring.

For example, in a series of H1-antihistamine thiazole derivatives, hydrophobic and steric parameters were found to be crucial for activity.[16] Similarly, for antimicrobial thiazoles, the addition of specific heterocyclic rings like pyrazoline can significantly enhance potency.[17]

Thiazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The thiazole ring is often used as a bioisostere for other aromatic rings like phenyl, pyrazole, or thiophene.[18][19] This substitution can:

  • Improve metabolic stability by blocking sites of oxidation.[19]

  • Enhance solubility and other pharmacokinetic properties.

  • Modulate receptor binding and reduce off-target effects, such as hERG inhibition.[19]

  • Serve as a "masked formyl group," providing a synthetic handle for further molecular elaboration.

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key experiments in the synthesis and evaluation of thiazole compounds.

Detailed Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

Causality: This protocol exemplifies the classic Hantzsch synthesis. Phenacyl bromide serves as the α-haloketone, and thiourea acts as the thioamide. The ethanol acts as a solvent that facilitates the dissolution of reactants and allows the reaction to proceed at a controlled temperature (reflux). The final product precipitates upon cooling and neutralization, allowing for easy isolation.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (10 mmol) in 30 mL of absolute ethanol.

  • Addition: To this solution, add 2-bromoacetophenone (phenacyl bromide) (10 mmol) portion-wise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4-phenylthiazole.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry.

Self-Validation: The protocol is validated by comparing the spectroscopic data of the synthesized compound with literature values and achieving a sharp melting point for the recrystallized product.

Protocol: In Vitro Cytotoxicity (MTT) Assay

Causality: This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) potential of a compound. It measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole compound in the cell culture medium. Add these dilutions to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The assay is validated by the consistent results of the vehicle control (representing 100% viability) and the dose-dependent response of the positive control.

Conclusion and Future Perspectives

The thiazole ring is an enduringly important scaffold in drug discovery.[2] Its synthetic accessibility and diverse pharmacological profile ensure its continued relevance.[10][12] Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Development of more sustainable and efficient "green chemistry" approaches to thiazole synthesis.[1]

  • Targeted Therapies: Design of thiazole derivatives with high selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices.

  • Combination Therapies: Exploring the synergistic effects of thiazole-containing drugs with other therapeutic agents.

  • New Applications: Investigating the potential of thiazole compounds in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

The journey of the thiazole ring from a component of a vitamin to a cornerstone of modern pharmacotherapy is a powerful example of the synergy between chemistry and biology. As our understanding of disease mechanisms deepens, the versatility of the thiazole scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

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The Biological Versatility of the Thiazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties and ability to engage in a multitude of biological interactions have established it as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, supported by field-proven experimental insights and quantitative data. This document aims to serve not only as a comprehensive reference but also as a catalyst for the rational design of next-generation thiazole-based therapeutics.

Introduction: The Thiazole Moiety - A Privileged Player in Medicinal Chemistry

The thiazole nucleus is a fundamental structural motif found in a wide array of both natural and synthetic compounds with profound pharmacological importance.[1][2] Its presence in essential biomolecules like vitamin B1 (thiamine) and in the core structure of blockbuster drugs such as the penicillins underscores its significance.[3] The unique electronic configuration of the thiazole ring, featuring both an electron-donating sulfur atom and an electron-withdrawing imine group, allows for a diverse range of chemical modifications and interactions with biological targets.[2] This versatility has led to the clinical approval of numerous thiazole-containing drugs for a wide spectrum of diseases, including anticancer agents like Dasatinib and Ixabepilone, the anti-HIV drug Ritonavir, and the anti-inflammatory drug Meloxicam.[1][4] This guide will provide a detailed examination of the key biological activities that make the thiazole scaffold a continuing focus of intensive research and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of thiazole derivatives are exerted through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.[1][6]

  • Kinase Inhibition: Many thiazole-containing compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7][8] These kinases are crucial components of signaling pathways that control cell growth, differentiation, and survival. For instance, Dasatinib, a clinically approved thiazole derivative, is a multi-targeted kinase inhibitor that effectively targets BCR-ABL and Src family kinases.[9] Thiazole derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[10]

  • Induction of Apoptosis: A significant number of thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][11] This can be achieved through various mechanisms, including the activation of caspases, disruption of mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[11]

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several thiazole derivatives have been found to arrest the cell cycle at different phases, such as G1/S or G2/M, thereby preventing cancer cell division.[11][12]

Below is a diagram illustrating the key signaling pathways targeted by anticancer thiazole derivatives.

anticancer_pathways cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Thiazole_Derivative Thiazole Derivative EGFR EGFR Thiazole_Derivative->EGFR Inhibits VEGFR VEGFR Thiazole_Derivative->VEGFR Inhibits BCR_ABL BCR-ABL Thiazole_Derivative->BCR_ABL Inhibits Bcl2 Bcl-2 Family Thiazole_Derivative->Bcl2 Modulates CDKs CDKs Thiazole_Derivative->CDKs Inhibits Proliferation Cell Proliferation EGFR->Proliferation Promotes Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes BCR_ABL->Proliferation Promotes Caspases Caspases Bcl2->Caspases Inhibits Survival Cell Survival Bcl2->Survival Promotes Caspases->Proliferation Inhibits Cell_Division Cell Division CDKs->Cell_Division Promotes

Caption: Key anticancer mechanisms of thiazole derivatives.

Quantitative Data on Anticancer Activity

The efficacy of thiazole derivatives against various cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Hydrazinyl-Thiazole DerivativesMDA-MB-231 (Breast)3.92 - 11.4[2]
Thiazole-Pyridine HybridsMCF-7 (Breast)5.71[13]
Indole-Thiazole DerivativesA2780 (Ovarian)11.6 - 12.4[2]
2-Thioacetamide-ThiazolesA549 (Lung)23.30[13]
Thiazole-Indole-CarboxamidesHCT-116 (Colon)5.04 - 67.51[14]
Benzylidenehydrazinyl-ThiazolesHepG2 (Liver)6.69 - 7.26[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Workflow for MTT Assay:

mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Thiazole Derivative incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization absorbance_measurement Measure Absorbance at 570nm solubilization->absorbance_measurement data_analysis Calculate IC50 absorbance_measurement->data_analysis data_analysis->end broth_microdilution_workflow start Start prepare_dilutions Prepare Serial Dilutions of Thiazole Derivative start->prepare_dilutions prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum end End inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Read and Record MIC incubate_plate->read_results read_results->end

Caption: Workflow for determining MIC using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of thiazole derivatives are primarily attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response.

  • COX/LOX Inhibition: Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. Many thiazole derivatives have been shown to inhibit COX-2 and 5-LOX, thereby reducing inflammation.

  • NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Some thiazole derivatives can suppress the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines. [19][20] Signaling Pathway of NF-κB Inhibition by Thiazole Derivatives:

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Sources

Methodological & Application

Synthesis of 2-(Thiazol-5-yl)acetonitrile: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-(thiazol-5-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the "how" but also the "why," providing insights into the rationale behind the chosen synthetic strategy and experimental parameters.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, and the presence of a cyanomethyl group at the 5-position offers a versatile handle for further chemical modifications. This guide outlines a robust and scalable three-step synthesis commencing from simple, commercially available precursors.

The overall synthetic strategy is a convergent approach that first constructs a functionalized thiazole ring and then introduces the desired acetonitrile moiety, followed by a final deprotection step. This method was chosen for its reliability, scalability, and the use of well-understood reaction mechanisms, ensuring a high degree of reproducibility.

Part 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

The initial phase of this synthesis focuses on the construction of the thiazole core, specifically 2-chloro-5-(chloromethyl)thiazole. This intermediate is a crucial precursor for the subsequent introduction of the cyanomethyl group. The presented protocol is a one-pot reaction from 2,3-dichloropropene and sodium thiocyanate, which proceeds through substitution, isomerization, and a chlorination-cyclization cascade[1][2].

Causality of Experimental Choices:
  • Starting Materials: 2,3-Dichloropropene and sodium thiocyanate are cost-effective and readily available starting materials. Toluene is chosen as the solvent due to its suitable boiling point for the isomerization step and its compatibility with the subsequent chlorination reaction.

  • One-Pot Procedure: A one-pot synthesis is employed to improve efficiency, reduce waste, and minimize purification steps, which is advantageous for both laboratory-scale and potential scale-up applications.

  • Chlorinating Agent: Sulfuryl chloride is a convenient and effective chlorinating agent for the cyclization step.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole
Reagent MW Amount Moles Equivalents
2,3-Dichloropropene110.9711.1 g0.11.0
Sodium Thiocyanate81.078.9 g0.111.1
Toluene-100 mL--
Sulfuryl Chloride134.9714.8 g0.111.1

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,3-dichloropropene (11.1 g, 0.1 mol), sodium thiocyanate (8.9 g, 0.11 mol), and toluene (100 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. This step facilitates the initial substitution and subsequent isomerization.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (14.8 g, 0.11 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The crude 2-chloro-5-(chloromethyl)thiazole can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Part 2: Synthesis of 2-Chloro-5-(cyanomethyl)thiazole

This second stage involves the selective nucleophilic substitution of the more reactive chloromethyl group at the 5-position with a cyanide anion. The chloro substituent at the 2-position of the thiazole ring is significantly less reactive towards nucleophilic substitution under these conditions.

Causality of Experimental Choices:
  • Cyanide Source: Sodium cyanide is a readily available and effective source of the cyanide nucleophile.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is used to dissolve the sodium cyanide and to facilitate the SN2 reaction.

  • Reaction Conditions: The reaction is performed at a slightly elevated temperature to ensure a reasonable reaction rate, while avoiding conditions that might lead to side reactions or decomposition.

Experimental Protocol: Synthesis of 2-Chloro-5-(cyanomethyl)thiazole
Reagent MW Amount Moles Equivalents
2-Chloro-5-(chloromethyl)thiazole168.0416.8 g0.11.0
Sodium Cyanide49.015.4 g0.111.1
DMSO-100 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-chloro-5-(chloromethyl)thiazole (16.8 g, 0.1 mol) in DMSO (100 mL).

  • Carefully add sodium cyanide (5.4 g, 0.11 mol) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-chloro-5-(cyanomethyl)thiazole can be purified by column chromatography on silica gel to yield the product as a solid.

Part 3: Synthesis of this compound

The final step in this synthetic sequence is the selective removal of the chloro group from the 2-position of the thiazole ring. This is achieved through catalytic hydrogenation, a common and effective method for the dehalogenation of aryl halides[3].

Causality of Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for hydrodehalogenation reactions[4][5].

  • Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.

  • Base: A base, such as sodium acetate, is added to neutralize the hydrochloric acid that is formed during the reaction, which can otherwise poison the catalyst and inhibit the reaction.

  • Solvent: Methanol is a suitable solvent for this hydrogenation reaction.

Experimental Protocol: Synthesis of this compound
Reagent MW Amount Moles Equivalents
2-Chloro-5-(cyanomethyl)thiazole158.615.9 g0.11.0
10% Palladium on Carbon (Pd/C)-1.6 g-10 wt%
Sodium Acetate82.0312.3 g0.151.5
Methanol-200 mL--
Hydrogen Gas (H₂)-1 atm (balloon)--

Procedure:

  • To a 500 mL hydrogenation flask, add 2-chloro-5-(cyanomethyl)thiazole (15.9 g, 0.1 mol), 10% Pd/C (1.6 g), sodium acetate (12.3 g, 0.15 mol), and methanol (200 mL).

  • Seal the flask and evacuate and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by column chromatography or recrystallization to afford a pure solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Dehalogenation A 2,3-Dichloropropene + Sodium Thiocyanate B 2-Chloro-5-(chloromethyl)thiazole A->B Toluene, Reflux then SO2Cl2, 0°C C 2-Chloro-5-(cyanomethyl)thiazole B->C NaCN, DMSO 50-60°C D This compound C->D H2, Pd/C NaOAc, MeOH

Caption: Overall synthetic workflow for this compound.

Self-Validating System and Characterization

The successful synthesis of the final product and intermediates should be confirmed by a suite of analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction and to assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the structural elucidation.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) stretch in the final product.

Conclusion

This guide provides a detailed and well-grounded protocol for the synthesis of this compound from simple and readily available precursors. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this important chemical intermediate for applications in drug discovery and development. The self-validating nature of the protocols, combined with comprehensive analytical characterization, ensures the integrity and quality of the synthesized compound.

References

  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google P
  • CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google P
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | P
  • Cyanation – Knowledge and References - Taylor & Francis. [Link]

  • Direct Regioselective C-H Cyanation of Purines - MDPI. [Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing). [Link]

  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions - SciSpace. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. [Link]

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The Strategic Application of 2-(Thiazol-5-yl)acetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a cornerstone in the architecture of numerous pharmacologically significant molecules.[2] Its prevalence in both natural products and synthetic drugs underscores its versatility and importance in the development of new therapeutic agents.[1][2] The thiazole nucleus is a key component of approved drugs like the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole.[3][4] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in a variety of intermolecular interactions, making it a frequent and valuable choice in drug design.[2]

This guide focuses on a particularly versatile building block: 2-(Thiazol-5-yl)acetonitrile . The strategic placement of the acetonitrile group at the 5-position of the thiazole ring offers a dual functionality that is highly advantageous for synthetic chemists. The thiazole core provides a stable and pharmacologically relevant anchor, while the acetonitrile moiety serves as a versatile synthetic handle, ready for a multitude of chemical transformations.[1] This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and data-driven examples of its utility in the synthesis of potent bioactive molecules.

Application Note I: A Key Building Block for Potent Kinase Inhibitors

One of the most compelling applications of the 2-(thiazol-5-yl) moiety is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The thiazole ring has proven to be an effective scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases.

Case Study: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

A prominent example is the development of highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][6][7] CDK9 is a key transcriptional regulator that, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb).[8] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transcription of many genes, including those encoding for short-lived anti-apoptotic proteins like Mcl-1.[6][9] In many cancers, tumor cells are "addicted" to the continuous expression of these survival proteins. By inhibiting CDK9, the transcription of Mcl-1 is suppressed, leading to a rapid decrease in its protein levels and subsequently inducing programmed cell death (apoptosis) in cancer cells.[1][10]

Derivatives based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine core have been shown to be potent inhibitors of CDK9.[1][11] While the acetonitrile group in these specific examples is attached to the pyrimidine ring, the synthesis of the core thiazole-pyrimidine scaffold demonstrates the utility of thiazole building blocks in accessing this class of compounds. The structure-activity relationship (SAR) studies reveal that modifications on the phenylamino and pyrimidine portions of the molecule, appended to the core thiazole structure, can fine-tune both potency and selectivity against other kinases like CDK2.[1]

The following diagram illustrates the mechanism of action for CDK9 inhibitors derived from the thiazole scaffold.

CDK9_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation (Activation) Mcl1_Gene Mcl-1 Gene Transcription RNAPII->Mcl1_Gene Elongation Mcl1_mRNA Mcl-1 mRNA Mcl1_Gene->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition Cell_Survival Cell Survival Apoptosis->Cell_Survival Prevents Thiazole_Inhibitor Thiazole-Based CDK9 Inhibitor Thiazole_Inhibitor->CDK9_CyclinT Inhibition Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Building_Block This compound Library_Synthesis Library Synthesis (e.g., via condensation, alkylation, etc.) Building_Block->Library_Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Library_Synthesis->Purification HTS High-Throughput Screening (Primary Assay) Purification->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR ADME_Tox In Vitro ADME/Tox (Metabolic stability, cytotoxicity) SAR->ADME_Tox ADME_Tox->Library_Synthesis Iterative Design

Sources

Preparation of 2-(Thiazol-5-yl)acetonitrile Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of 2-(thiazol-5-yl)acetonitrile derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, while the cyanomethyl group at the 5-position offers a versatile anchor for further chemical modification. This guide moves beyond simple procedural lists to explain the underlying chemical principles, validate protocols, and provide a strategic framework for leveraging these valuable compounds in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in pharmaceuticals, from the anti-cancer agent Dasatinib to the anti-inflammatory drug Meloxicam, underscores its importance.[1][4] The thiazole nucleus is not merely a passive scaffold; its unique electronic properties allow it to engage in crucial hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a stable platform for constructing complex molecular architectures.[5]

Pairing this privileged heterocycle with an acetonitrile moiety at the 5-position creates a particularly valuable building block for drug discovery. The nitrile group is an exceptionally versatile functional handle; it can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or used in cycloaddition reactions to build more complex heterocyclic systems.[5] This allows for the rapid generation of diverse chemical libraries from a single, common intermediate, a key strategy for exploring structure-activity relationships (SAR). The methylene group adjacent to the nitrile is also activated, providing another site for chemical elaboration.[5][6]

This guide will focus on the most reliable and widely applicable methods for synthesizing the this compound core and provide a detailed, validated protocol for its practical implementation in a laboratory setting.

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

While several methods exist for thiazole synthesis, the Hantzsch Thiazole Synthesis remains the most robust and widely used approach for generating the core of our target derivatives.[7][8][9][10] First described in 1887, this reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8]

Mechanistic Rationale

Understanding the mechanism is critical for troubleshooting and adapting the reaction to new substrates. The process unfolds in a logical sequence:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl in an SN2 reaction, displacing the halide.[7][11]

  • Tautomerization & Cyclization: Following the initial attack, the intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the carbonyl carbon to form the five-membered ring.[11]

  • Dehydration: The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[7]

This reaction is highly efficient and generally proceeds in high yields, making it ideal for both small-scale library synthesis and large-scale production.[7][10]

Logical Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Output Reactant_A α-Halocarbonyl (e.g., 1,3-dichloroacetone) Mixing Combine Reactants in Solvent (e.g., Ethanol) Reactant_A->Mixing Reactant_B Thioamide (e.g., Thioacetamide) Reactant_B->Mixing Reaction Condensation & Cyclization (Reflux) Mixing->Reaction Heat Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Thiazole Core Purification->Product QC Characterization (NMR, MS, HPLC) Product->QC Validation

Caption: General workflow for the Hantzsch thiazole synthesis.

Comparison of Key Starting Materials

The selection of the α-halocarbonyl and thioamide starting materials directly dictates the substitution pattern of the final thiazole product. To synthesize the target this compound scaffold, specific precursors are required.

Starting Material ClassSpecific Example for Target SynthesisRationale and Key Considerations
α-Halocarbonyl 1,3-DichloroacetoneThis symmetrical diketone provides the C4 and C5 carbons of the thiazole ring. The chlorine atoms serve as the necessary leaving groups.
Thioamide Malononitrile Dithioamide or similarThis reagent is less common but crucial. A more practical route involves a multi-step synthesis starting with a simpler thioamide and adding the cyanomethyl group later. A common industrial approach uses ethyl 2-chloroacetoacetate.
Alternative α-Halocarbonyl Ethyl 4-chloro-3-oxobutanoateReacting this with a simple thioamide (like thioformamide) yields an ethyl thiazole-5-acetate intermediate, which can then be converted to the target nitrile. This is often a more accessible and higher-yielding route.

Detailed Laboratory Protocol: Synthesis of a Key Intermediate, Ethyl 2-methylthiazole-5-carboxylate

This protocol details the synthesis of a common precursor that can be readily converted to 2-(2-methylthiazol-5-yl)acetonitrile. This two-step approach (Hantzsch synthesis followed by conversion to nitrile) is often more reliable and scalable than a direct synthesis.

Materials and Equipment
  • Reagents: Ethyl 4-chloro-3-oxobutanoate, Thioacetamide, Ethanol (absolute), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄), Celite.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass funnel, filter paper, standard laboratory glassware.

Step-by-Step Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (5.0 g, 66.5 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: To this stirring solution, add ethyl 4-chloro-3-oxobutanoate (10.0 g, 60.7 mmol) dropwise over 10 minutes at room temperature.

    • Experimental Rationale: The thioacetamide is used in a slight excess to ensure complete consumption of the more valuable α-halocarbonyl starting material. The addition is done dropwise to control any potential exotherm.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C). Maintain reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (150 mL).

    • Experimental Rationale: The Hantzsch synthesis generates HCl as a byproduct. The sodium bicarbonate solution neutralizes this acid, which is crucial for preventing side reactions during extraction and for the stability of the product.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a pad of Celite to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc).

  • Validation: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product, ethyl 2-methylthiazole-5-carboxylate, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A typical yield for this reaction is in the range of 75-85%.

Conversion to the Acetonitrile Target

The resulting ethyl ester is a versatile intermediate. Conversion to the target this compound derivative can be achieved through a multi-step sequence:

  • Reduction to Alcohol: The ester is reduced to the corresponding primary alcohol (e.g., using LiAlH₄ or DIBAL-H).

  • Conversion to Halide: The alcohol is then converted to a halide (e.g., using SOCl₂ or PBr₃) to create a good leaving group.

  • Nucleophilic Substitution: Finally, the halide is displaced with a cyanide source (e.g., NaCN or KCN) to yield the desired this compound derivative.

Synthetic Pathway from Intermediate to Final Product

Conversion_Pathway Ester Ethyl 2-R-thiazole-5-carboxylate (Product from Protocol 3) Alcohol [2-R-Thiazol-5-yl]methanol Ester->Alcohol Reduction (e.g., LiAlH₄) Halide 5-(Halomethyl)-2-R-thiazole Alcohol->Halide Halogenation (e.g., SOCl₂) Nitrile 2-(2-R-Thiazol-5-yl)acetonitrile (Final Target) Halide->Nitrile Cyanation (e.g., NaCN)

Caption: Multi-step conversion of the ester intermediate to the target nitrile.

Applications in Drug Discovery Programs

The this compound scaffold is a valuable starting point for targeting a wide range of diseases. Its derivatives have shown promise as inhibitors of various biological targets.

Therapeutic AreaBiological Target ExampleRole of the ScaffoldRepresentative Drug/Candidate
Oncology Protein Kinases (e.g., CDKs, PI3Ks)[4]The thiazole ring often acts as a hinge-binder in the ATP-binding pocket of kinases. The cyanomethyl group can be elaborated to improve potency and selectivity.Dasatinib (contains a 2-aminothiazole core)[1][4][12][13]
Infectious Diseases Bacterial/Fungal EnzymesThiazole derivatives can inhibit essential microbial enzymes. The scaffold's planarity allows for effective stacking and interaction within active sites.Cefixime (Cephalosporin antibiotic with a thiazole ring)[9]
Inflammatory Diseases Cyclooxygenase (COX) enzymesThe scaffold can be decorated to mimic the binding of endogenous ligands to inflammatory targets.Meloxicam
Neurological Disorders CNS ReceptorsThe 2-aminothiazole moiety is found in drugs targeting the central nervous system.[1]Pramipexole[1]

Conclusion

The preparation of this compound derivatives via robust methods like the Hantzsch synthesis provides a powerful platform for modern drug discovery. By understanding the underlying chemical principles and employing validated, step-by-step protocols, research teams can efficiently generate diverse libraries of these high-value compounds. The versatility of the cyanomethyl group, combined with the privileged nature of the thiazole core, ensures that this scaffold will continue to be a fruitful starting point for the development of novel therapeutics across a wide spectrum of diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [URL: https://vertexaisearch.cloud.google.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4crHpjs-oehh84DUZT1kDOG76COI1HqV_97zXWDprem-vCs8Ljq3TKvNmNWsfdW1Xx5MH0HDKv9YTiYWz8EEZuhrU7MSwQCVMoIwmxuiCfVuMX0ICLUYJRRuKbyxYgClUG2FMw47lzcfZkL31ctGpb279oIHlVSgf0u1b_jGJwbuPm3Ko6Shqa9WhDcPT5oJqryCkfeNfjJ3i1ro=]
  • Al-Ostoot, F.H., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319013/]
  • SynArchive. Hantzsch Thiazole Synthesis. [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
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  • YouTube. synthesis of thiazoles. [URL: https://www.youtube.
  • Taylor & Francis Online. Thiazole in the Targeted Anticancer Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1837895]
  • ResearchGate. A review on thiazole based compounds and it's pharmacological activities. [URL: https://www.researchgate.net/publication/374026829_A_review_on_thiazole_based_compounds_and_it's_pharmacological_activities]
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyxxDXDVtEN7i2bgUOYD6vTbaooYVHQ_E7vOPoFZ0EVQZMZ4j8JE_tuqElIg6wePgTe7TlHKqTgnKlzbxia1Ki7ZTi7VX_fIRNohYJJAPwKjF7tTAjCtb6vb8MpD4S2l71wsAyCiVbxlI_Z9XjxpxlUkMoTTmAcvRG2iS3n1M5EQ==]
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  • Benchchem. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. [URL: https://www.benchchem.com/product/b1213009]
  • Google Patents. Dasatinib synthesis process and an intermediate thereof. [URL: https://patents.google.
  • Justia Patents. synthesis process of dasatinib and intermediate thereof. [URL: https://patents.justia.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Das-Chen/21798e1462002f2323c21869e46a757754f9a721]
  • ResearchGate. Synthesis route 2 of dasatinib. [URL: https://www.researchgate.
  • De Gruyter. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. [URL: https://www.degruyter.com/document/doi/10.1515/znc-2012-07-08/html]

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The Versatile Building Block: 2-(Thiazol-5-yl)acetonitrile in the Synthesis of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of Thiamethoxam and Clothianidin

In the landscape of modern agrochemicals, the thiazole ring stands out as a critical structural motif, imbuing molecules with potent biological activity.[1] Among the myriad of thiazole-containing compounds, 2-(Thiazol-5-yl)acetonitrile emerges as a strategic starting point for the synthesis of high-value agrochemicals, particularly the commercially significant neonicotinoid insecticides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational building block in the synthesis of thiamethoxam and clothianidin. We will delve into the synthetic strategies, detailed experimental protocols, and the chemical logic that underpins these transformations.

From Acetonitrile to a Key Chloro-Thiazole Intermediate

The industrial synthesis of thiamethoxam and clothianidin heavily relies on the key intermediate, 2-chloro-5-chloromethylthiazole. While various routes to this intermediate exist, this guide will focus on a plausible and instructive synthetic pathway commencing from this compound. This multi-step conversion highlights a range of fundamental organic transformations.

Synthesis_of_2_chloro_5_chloromethylthiazole acetonitrile This compound acetic_acid 2-(Thiazol-5-yl)acetic acid acetonitrile->acetic_acid  Hydrolysis methylthiazole 5-Methylthiazole acetic_acid->methylthiazole  Decarboxylation aminomethylthiazole 2-Amino-5-methylthiazole methylthiazole->aminomethylthiazole  Amination chloromethylthiazole 2-Chloro-5-methylthiazole aminomethylthiazole->chloromethylthiazole  Sandmeyer Reaction final_product 2-Chloro-5-chloromethylthiazole chloromethylthiazole->final_product  Chlorination Thiamethoxam_Synthesis intermediate1 2-Chloro-5-chloromethylthiazole thiamethoxam Thiamethoxam intermediate1->thiamethoxam intermediate2 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine intermediate2->thiamethoxam Clothianidin_Synthesis intermediate1 2-Chloro-5-chloromethylthiazole clothianidin Clothianidin intermediate1->clothianidin intermediate2 N-Methyl-N'-nitroguanidine intermediate2->clothianidin

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Thiazol-5-yl)acetonitrile Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a privileged scaffold. When functionalized with an acetonitrile moiety at the 2-position and further elaborated at the 5-position, as in this compound derivatives, this scaffold becomes a versatile building block for creating complex molecular architectures with significant therapeutic potential. These compounds are key intermediates in the synthesis of agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules by providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. This guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of the this compound core, focusing on direct C-H arylation, Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Direct C-H Arylation of this compound

Direct C-H arylation is an increasingly important transformation due to its atom and step economy, avoiding the need for pre-functionalized starting materials. For thiazole derivatives, the C5-position is often susceptible to selective C-H activation and functionalization.

Field-Proven Insights

The choice of a ligand-free palladium catalyst system is both economically and environmentally advantageous.[1] Palladium(II) acetate is a common and effective catalyst precursor. The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The base is crucial for facilitating the deprotonation of the thiazole C-H bond. A carbonate base like potassium carbonate is often a good choice, being strong enough to promote the reaction without causing significant degradation of the substrate or product. A polar aprotic solvent such as N,N-dimethylacetamide (DMA) is typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[2]

Experimental Workflow: C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl Bromide - Pd(OAc)2 - K2CO3 - DMA vessel Seal Reaction Vessel reagents->vessel purge Evacuate and backfill with Argon (3x) vessel->purge heat Heat to 140°C purge->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool dilute Dilute with EtOAc cool->dilute wash Wash with Water & Brine dilute->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product Obtain 5-Aryl-2-(thiazolyl)acetonitrile G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation (Base, R-B(OR)2) PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L2 Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 5-Bromo-2-(thiazolyl)acetonitrile - Alkene - Pd(OAc)2 - Et3N, TBAB - DMF vessel Seal Microwave Vial reagents->vessel microwave Microwave Irradiation (e.g., 130°C, 20-40 min) vessel->microwave monitor Monitor by TLC/LC-MS microwave->monitor cool Cool to RT monitor->cool dilute Dilute with EtOAc cool->dilute wash Wash with Water & Brine dilute->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product Obtain 5-Vinyl-2-(thiazolyl)acetonitrile G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR L2 Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Base CuI CuI Cu_Acetylide->CuI to Transmetalation Base Base G cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 5-Bromo-2-(thiazolyl)acetonitrile - Amine - Pd Precatalyst & Ligand - NaOtBu - Toluene vessel Seal Reaction Vial reagents->vessel heat Heat to 100-110°C vessel->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product Obtain 5-Amino-2-(thiazolyl)acetonitrile

Sources

Application Notes and Protocols for Cyclocondensation Reactions of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Thiazol-5-yl)acetonitrile in Heterocyclic Synthesis

This compound is a versatile building block in medicinal chemistry, prized for its reactive methylene group adjacent to a cyano moiety, which is activated by the electron-withdrawing nature of both the cyano and the thiazole ring. This unique structural feature makes it an ideal substrate for a variety of cyclocondensation reactions, enabling the synthesis of complex heterocyclic systems. These resulting scaffolds, particularly fused thiazoles and thiophenes, are of significant interest in drug discovery due to their prevalence in a wide array of biologically active compounds. The thiazole nucleus is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth exploration of the cyclocondensation reactions of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Directive: Navigating the Synthetic Landscape

This document is structured to provide a comprehensive technical guide, moving from fundamental principles to detailed experimental protocols. The primary focus will be on the Gewald reaction, a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. The insights and protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices.

Scientific Integrity and Logic

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes.[1][2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a basic catalyst.[3][4] The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation, followed by the addition of sulfur, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

The versatility of the Gewald reaction allows for the introduction of a wide range of substituents onto the thiophene ring, making it a highly valuable tool for generating molecular diversity in drug discovery programs. Microwave irradiation has been shown to be beneficial in accelerating these reactions and improving yields.[5]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-3-cyano-4,5-alkano-thieno[3,2-d]thiazoles

This protocol describes the synthesis of a fused thieno[3,2-d]thiazole system via the Gewald reaction of this compound with a cyclic ketone (e.g., cyclopentanone or cyclohexanone). This reaction is analogous to the synthesis of thiophene derivatives from 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile.[6]

Reaction Scheme:

G reactant1 This compound product 2-Amino-3-cyano-thieno[3,2-d]thiazole derivative reactant1->product reactant2 Cyclic Ketone reactant2->product reactant3 Sulfur (S8) reactant3->product catalyst Base (e.g., Morpholine) catalyst->product

Caption: General scheme for the Gewald reaction.

Materials:

  • This compound

  • Cyclopentanone or Cyclohexanone

  • Elemental Sulfur (powdered)

  • Morpholine or Triethylamine (base catalyst)

  • Ethanol or N,N-Dimethylformamide (DMF) (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or DMF.

  • Addition of Reagents: To this solution, add the cyclic ketone (1.1 eq), elemental sulfur (1.2 eq), and a catalytic amount of morpholine (0.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-amino-3-cyano-thieno[3,2-d]thiazole derivative.

Data Presentation:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundCyclopentanoneMorpholineEthanol475-85
This compoundCyclohexanoneTriethylamineDMF380-90

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and relatively green solvent for the Gewald reaction. DMF can be used for less reactive substrates due to its higher boiling point and ability to dissolve a wider range of compounds.

  • Base: Morpholine and triethylamine are effective basic catalysts for the initial Knoevenagel condensation step. The choice of base can influence the reaction rate and yield.

  • Stoichiometry: A slight excess of the ketone and sulfur is used to ensure the complete consumption of the starting acetonitrile.

Protocol 2: Multicomponent Synthesis of Substituted Pyridothiazoles

This protocol outlines a one-pot, multicomponent reaction for the synthesis of highly functionalized pyridothiazole derivatives, showcasing the utility of this compound in constructing more complex heterocyclic systems. This is based on similar multicomponent reactions involving other substituted thiazole acetonitriles.[7]

Reaction Workflow:

G A This compound G Product: Substituted Pyridothiazole A->G B Aromatic Aldehyde B->G C Malononitrile C->G D Base (Piperidine) D->G E Solvent (Ethanol) F Reflux E->F F->G

Caption: Workflow for pyridothiazole synthesis.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: A mixture of this compound (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol is placed in a round-bottom flask.

  • Reaction Conditions: The mixture is heated at reflux for 4-8 hours, with reaction progress monitored by TLC.

  • Work-up and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure pyridothiazole derivative.

Trustworthiness: Self-Validating Systems

The protocols described are designed to be robust and reproducible. The progress of each reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The final products can be unambiguously characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, ensuring the integrity of the obtained results.

References

  • El Azab, I. H., Bakr, R. B., & Elkanzi, N. A. A. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(15), 4973. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 996-1002. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]

  • MDPI. (2022). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Gomma, S. M., et al. (2019). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 24(22), 4068. [Link]

  • Elgemeie, G. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Liu, X., et al. (2015). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 20(7), 12532-12541. [Link]

  • Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds, 40(11), 1478-1479. [Link]

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Al-Zoubi, R. M., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 21(11), 1470. [Link]

  • ResearchGate. (2018). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Al-Otaibi, J. S., et al. (2019). Synthesis and Characterization of New Complexes of 2-(Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. Journal of Chemistry, 2019, 1-8. [Link]

  • Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]

Sources

Application Note: A Framework for the One-Pot Synthesis of Thiazole Derivatives via a Modified Gewald-Type Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in FDA-approved drugs for a range of diseases, including cancer and microbial infections, drives the continuous need for efficient and versatile synthetic methodologies.[1][3] One-pot, multi-component reactions (MCRs) offer a powerful strategy for rapidly generating molecular diversity from simple precursors, aligning perfectly with the demands of modern drug discovery.[4][5][6] This application note presents a detailed framework for the one-pot synthesis of thiazole derivatives, focusing on a modified Gewald-type reaction. While the classical Gewald reaction yields 2-aminothiophenes, subtle modifications to the starting materials allow for its adaptation to thiazole synthesis.[7] We provide a comprehensive mechanistic overview, a detailed experimental protocol for a model system, expert insights for optimization and troubleshooting, and discuss the potential application of this methodology to complex nitrile-containing substrates, such as 2-(thiazol-5-yl)acetonitrile.

Introduction: The Strategic Importance of Thiazoles

The thiazole motif is a five-membered heterocyclic ring containing both sulfur and nitrogen, a feature that imparts unique physicochemical properties allowing for diverse molecular interactions.[3] This scaffold is present in a wide array of biologically active molecules, from the essential vitamin thiamine (B1) to potent pharmaceuticals like the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[1] The development of robust synthetic routes to functionalized thiazoles is therefore a critical endeavor in pharmaceutical research.[2]

Traditional methods, most notably the Hantzsch thiazole synthesis, involve the condensation of an α-haloketone with a thioamide.[8] While effective, this two-component reaction can be limited by the availability of starting materials and sometimes harsh reaction conditions.[9] Modern synthetic chemistry increasingly favors one-pot MCRs, which enhance efficiency by combining multiple reaction steps in a single vessel, thereby reducing waste, saving time, and simplifying purification.[5][10] This note details a protocol adapted from the Gewald reaction—a classic MCR traditionally used for synthesizing 2-aminothiophenes[11][12][13]—to create substituted thiazoles, providing a versatile platform for library synthesis.

Mechanistic Principles: A Gewald-Type Pathway to Thiazoles

The classical Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-activated acetonitrile, and elemental sulfur, typically in the presence of a base.[11][12] However, by strategically replacing the elemental sulfur and ketone with an aldehyde precursor, the reaction pathway can be redirected to form a thiazole ring instead of a thiophene. A study by O'Reilly et al. demonstrated that using 1,4-dithiane-2,5-diol as a synthetic equivalent of mercaptoacetaldehyde allows for the formation of 2-substituted thiazoles from nitriles.[7]

The proposed mechanism proceeds through the following key stages:

  • Formation of the Aldehyde: The base (e.g., triethylamine) promotes the decomposition of 1,4-dithiane-2,5-diol into two equivalents of mercaptoacetaldehyde.

  • Knoevenagel-Cope Condensation: The activated acetonitrile undergoes a base-catalyzed condensation with a carbonyl compound. In this modified pathway, this step is believed to follow the initial formation of a thioamide-like intermediate.

  • Thioamide Formation & Cyclization: The nitrile reacts with the in-situ generated mercaptoacetaldehyde. The sulfur atom of the thio-component attacks the activated nitrile.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This cyclization is analogous to the final ring-closing step of the Hantzsch synthesis.[8][14]

Gewald_Thiazole_Mechanism cluster_reaction Reaction Cascade A α-Activated Nitrile (e.g., this compound) E Intermediate Formation A->E B 1,4-Dithiane-2,5-diol (Aldehyde Precursor) D In-situ generation of Mercaptoacetaldehyde B->D Base-catalyzed decomposition C Base (e.g., Triethylamine) D->E Condensation F Intramolecular Cyclization E->F G Dehydration & Aromatization F->G H 2,5-Disubstituted Thiazole Product G->H

Caption: Proposed mechanistic pathway for thiazole synthesis.

Detailed Experimental Protocol: A Model System

This protocol is adapted from established literature for a modified Gewald-type synthesis of a 2-substituted thiazole.[7] It serves as a robust starting point for further methods development with other nitrile substrates.

3.1. Materials and Equipment

  • Reagents:

    • Phenylacetonitrile (or other α-activated nitrile)

    • 1,4-Dithiane-2,5-diol

    • Triethylamine (NEt₃)

    • 2,2,2-Trifluoroethanol (TFE)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

3.2. Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Combine Nitrile Substrate and 1,4-Dithiane-2,5-diol in TFE start->reagents base 2. Add Triethylamine (Base) reagents->base reaction 3. Heat to Reflux (e.g., 60-80°C) under Inert Atmosphere base->reaction monitor 4. Monitor Reaction by TLC/LC-MS (Typically 6-24 hours) reaction->monitor cool 5. Cool to Room Temperature monitor->cool quench 6. Quench with Saturated NaHCO₃ cool->quench extract 7. Extract with Ethyl Acetate (3x) quench->extract wash 8. Wash Combined Organic Layers with Brine extract->wash dry 9. Dry over Anhydrous MgSO₄, Filter, and Concentrate wash->dry purify 10. Purify by Silica Gel Column Chromatography dry->purify end End: Isolated Thiazole Product purify->end

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α-activated nitrile (e.g., phenylacetonitrile, 1.0 mmol, 1.0 eq), 1,4-dithiane-2,5-diol (0.5 mmol, 0.5 eq), and 2,2,2-trifluoroethanol (10 mL).

  • Initiation: Begin stirring and add triethylamine (1.1 mmol, 1.1 eq) to the mixture.

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-substituted thiazole product.

Representative Data and Expected Outcomes

The versatility of this one-pot method allows for the synthesis of various thiazole derivatives. The following table summarizes representative substrates and their reported yields from the literature, which can be used as a benchmark for optimization.[7]

EntryNitrile SubstrateProductTypical Yield (%)
1Phenylacetonitrile2-Benzylthiazole70-80%
2(4-Methoxyphenyl)acetonitrile2-(4-Methoxybenzyl)thiazole65-75%
3(4-Chlorophenyl)acetonitrile2-(4-Chlorobenzyl)thiazole70-80%
4This compound2-((Thiazol-5-yl)methyl)thiazoleTo be determined

Yields for entry 4 are hypothetical and represent a target for methods development based on this protocol.

Characterization of a Model Product (2-Benzylthiazole):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H, Ar-H), 7.68 (d, J=3.2 Hz, 1H, Thiazole-H), 7.15 (d, J=3.2 Hz, 1H, Thiazole-H), 4.30 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 143.2, 138.0, 129.0, 128.8, 127.2, 119.5, 40.5.

  • HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₀H₁₀NS: 176.0528; found: 176.0531.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Solvent (TFE): 2,2,2-Trifluoroethanol is a polar, protic solvent with high ionizing power and low nucleophilicity. Its ability to form strong hydrogen bonds can help stabilize charged intermediates and promote the decomposition of the dithiane precursor without competing in side reactions.[7]

  • Base (Triethylamine): A non-nucleophilic organic base is crucial. It is strong enough to catalyze the necessary condensation steps but is unlikely to react with the electrophilic intermediates, which could lead to unwanted byproducts.

  • Stoichiometry: Using 0.5 equivalents of 1,4-dithiane-2,5-diol is key, as it decomposes to provide one full equivalent of the required mercaptoacetaldehyde C2-synthon for the thiazole ring.

Troubleshooting_Tree start Problem Encountered q1 Low or No Product Formation? start->q1 q2 Multiple Unidentified Byproducts? start->q2 a1_1 Check Base Activity: Use freshly distilled NEt₃. q1->a1_1 Possible Cause: Inactive Base a1_2 Increase Temperature: Incrementally raise temp to 80°C. q1->a1_2 Possible Cause: Insufficient Energy a1_3 Verify Dithiane Quality: Ensure precursor has not degraded. q1->a1_3 Possible Cause: Precursor Degradation a2_1 Lower Reaction Temperature: Side reactions may be favored at high temp. q2->a2_1 Possible Cause: Temp Too High a2_2 Ensure Inert Atmosphere: Oxygen can cause oxidative side reactions. q2->a2_2 Possible Cause: Air Leak a2_3 Check Nitrile Purity: Impurities in starting material can lead to byproducts. q2->a2_3 Possible Cause: Impure Substrate

Caption: A decision tree for troubleshooting common issues.

Conclusion and Future Directions

The modified Gewald-type reaction presented here offers a robust and efficient one-pot pathway to synthesize 2-substituted thiazole derivatives. By leveraging an aldehyde precursor in place of elemental sulfur, this methodology expands the synthetic toolkit available to medicinal chemists. The protocol is characterized by its operational simplicity, use of readily available reagents, and good yields for a range of substrates.

Future work should focus on expanding the substrate scope of this reaction. A key area of investigation would be the application of this protocol to more complex and functionally diverse α-activated nitriles, such as the title compound this compound. Success in this area would provide rapid access to novel bis-thiazole scaffolds, which are of significant interest in drug discovery for their potential to engage with multiple biological targets or enhance binding affinity. Further optimization of reaction conditions, including screening of different bases, solvents, and aldehyde precursors, will continue to refine this valuable synthetic transformation.

References

  • A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012).
  • A Versatile Multi-Component One-Pot Thiazole Synthesis. (2000). Synlett.
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • A Versatile Multi-Component One-Pot Thiazole Synthesis. Sci-Hub.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone.
  • Thiazole formation through a modified Gewald reaction.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.
  • Gewald Aminothiophene Synthesis Mechanism. YouTube.
  • Gewald Reaction. Organic Chemistry Portal.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Intermediates in the Hantzsch thiazole synthesis.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. ProQuest.

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Troubleshooting & Optimization

Purification of 2-(Thiazol-5-yl)acetonitrile by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Thiazol-5-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. We will explore the two primary purification techniques, recrystallization and chromatography, providing not just protocols, but the underlying principles and troubleshooting advice to ensure your success.

Initial Assessment: Which Purification Path to Choose?

Before committing to a purification strategy, a preliminary analysis of your crude material is essential. A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide invaluable information about the number and nature of impurities.

Question: I have my crude this compound. Should I use recrystallization or chromatography?

Answer: The choice depends on the impurity profile of your crude product.

  • Recrystallization is the preferred method when your crude material is already relatively pure (typically >90%) and contains minor impurities with different solubility profiles from your target compound. It is a highly efficient, scalable, and cost-effective technique for removing small amounts of contaminants.[1][2] If a TLC analysis shows one major product spot with faint, well-separated impurity spots, recrystallization is an excellent starting point.[3]

  • Column Chromatography is necessary when dealing with complex mixtures containing multiple impurities, or when impurities have very similar solubility characteristics to this compound, making recrystallization ineffective.[4] This technique separates compounds based on differences in their polarity and their differential adsorption to a stationary phase.[5] If your TLC shows several spots of comparable intensity or spots that are very close to your product (low ΔRf), chromatography is the more appropriate choice.

Below is a decision-making workflow to help guide your choice.

G start Start: Crude This compound tlc Perform TLC Analysis start->tlc decision Evaluate TLC Plate tlc->decision recrys Purify by Recrystallization decision->recrys One major spot? (Impurities faint or at baseline/solvent front) chrom Purify by Column Chromatography decision->chrom Multiple spots? (Impurities have similar Rf to product) end_pure Pure Product recrys->end_pure chrom->end_pure

Caption: Decision workflow for selecting a purification method.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature.[1] An ideal solvent will dissolve the compound completely when hot but only sparingly at room temperature or below, while impurities remain either fully dissolved or completely insoluble at all temperatures.

Recrystallization FAQs & Troubleshooting

Question: How do I select the best solvent for this compound?

Answer: The key is to find a solvent with a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[1][2] Given the polar nature of the thiazole ring and the nitrile group, polar solvents are a good starting point.

A solvent screening is the most empirical way to determine the best choice. Test small amounts of your crude product in various solvents.

SolventObservation at Room TempObservation at Boiling PointRecommendation
Water Likely low solubility.May dissolve.A good candidate for polar compounds, worth testing.[6]
Ethanol/Isopropanol May have some solubility.Should dissolve readily.Excellent candidates. Often provide a good balance of solubility.[6]
Acetonitrile May have some solubility.Should dissolve readily.Can be a very effective solvent for crystallizing nitriles.[7]
Ethyl Acetate Good starting point.Should dissolve.A moderately polar solvent, often used in combination with a non-polar co-solvent.
Toluene Likely poorly soluble.May dissolve upon heating.Can be effective if the compound is less polar than expected.
Hexane/Heptane Insoluble.Insoluble.Useful as an "anti-solvent" in a two-solvent recrystallization system.[6]

Pro-Tip: A two-solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Pentane) can be highly effective.[8] Dissolve the crude compound in a minimum amount of the "good" hot solvent (in which it is soluble), then slowly add the "bad" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy.[6] Upon cooling, crystals should form.

Question: My solution is colored, but the pure compound should be colorless. What should I do?

Answer: Highly colored, non-polar impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution.[1][9] The impurities adsorb onto the surface of the carbon. Add the charcoal (a spatula tip is usually sufficient), swirl the solution for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.

Question: I've cooled my solution, but no crystals have formed. What's wrong?

Answer: Crystal formation, or nucleation, sometimes needs a little encouragement. Try these techniques in order:

  • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for nucleation to begin.

  • Seed: If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.

  • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.

  • Reduce Solvent: If all else fails, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.

Question: My compound "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. To fix this, you can reheat the solution to redissolve the oil and then add more solvent before attempting to cool it again. Alternatively, using a lower-boiling point solvent system can prevent the solution from reaching the compound's melting point.[6]

Experimental Protocol: Recrystallization

G start 1. Dissolve Crude Product in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (if solution is colored) start->charcoal hot_filter 3. Perform Hot Filtration (to remove insolubles/charcoal) charcoal->hot_filter cool 4. Cool Solution Slowly (allow crystals to form) hot_filter->cool ice_bath 5. Further Cool in Ice Bath (maximize yield) cool->ice_bath vac_filter 6. Collect Crystals by Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for recrystallization.

  • Solvent Selection: Based on prior screening, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

Part 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a mobile phase (the solvent) and a stationary phase (typically silica gel or alumina).[4] For this compound, a polar molecule, "normal-phase" chromatography is standard, where the stationary phase is polar (silica) and the mobile phase is less polar. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel and elute later.[5]

Chromatography FAQs & Troubleshooting

Question: What stationary phase and mobile phase should I start with?

Answer:

  • Stationary Phase: Silica gel (SiO₂) is the most common and effective choice for a wide range of compounds, including polar nitriles.[5][10] It is slightly acidic.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a TLC plate. The goal is to have your target compound, this compound, exhibit an Rf value between 0.3 and 0.4 .[4][5] This Rf provides the best resolution during column chromatography.

    A common starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent.[10]

Common Solvent Systems (in order of increasing polarity)When to Use
Ethyl Acetate / Hexanes The standard workhorse system. Start with a low polarity mix (e.g., 10% EtOAc in Hexanes) and increase EtOAc concentration as needed.[10]
Dichloromethane / Methanol For more polar compounds that do not move significantly in EtOAc/Hexanes. Start with 1-2% MeOH in DCM.[10]
Acetonitrile-based systems Can be used in both normal-phase and reversed-phase chromatography.[11][12]

Question: My TLC analysis shows all spots at the bottom (Rf ≈ 0) or all at the top (Rf ≈ 1). What does this mean?

Answer:

  • Rf ≈ 0: Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving. You need to increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexanes/EtOAc mixture).[5]

  • Rf ≈ 1: Your eluent is too polar. The compounds are staying dissolved in the mobile phase and are not interacting with the silica gel. You need to decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate).[5]

Question: The spots on my TLC plate are streaky. Will this affect my column?

Answer: Yes. Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica, is being applied in too concentrated a solution, or is degrading on the silica. This will lead to poor separation and broad, tailing peaks on your column. Try adding a small amount (0.5-1%) of acetic acid (if your compound is neutral or acidic) or triethylamine (if your compound is basic) to the eluent. For this compound, which has a basic nitrogen on the thiazole ring, adding a trace of triethylamine might improve peak shape.

Experimental Protocol: Flash Column Chromatography

G start 1. Determine Eluent via TLC Analysis (Rf ≈ 0.35) pack 2. Pack the Column (Slurry Method) start->pack load 3. Load the Sample (Minimal Solvent) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

  • Develop TLC System: Experiment with different solvent ratios (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes) to find the system that gives your product an Rf of ~0.35 and provides the best separation from impurities.[5]

  • Pack the Column:

    • Clamp a column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it down, ensuring there are no air bubbles or cracks.[5] Add another layer of sand on top of the silica bed to prevent disruption when adding solvent.

  • Load the Sample:

    • Dissolve your crude product in the absolute minimum amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elute and Collect:

    • Carefully add the eluent to the column and use gentle, steady pressure (from a pump or regulated air line) to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (these are your "fractions").

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot several fractions per plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine all fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1945). Purification of nitriles.
  • Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Al-Saman, Y. A., & Al-Hazmi, L. A. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of the Serbian Chemical Society, 77(1), 1-12.
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Basicmedical Key. (2016). High-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2002). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Retrieved from [Link]

  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
  • Osman, A. O. (2010). Spectrofluorometry, thin layer chromatography, and column high-performance liquid chromatography determination of rabeprazole sodium in the presence of its acidic and oxidized degradation products. Journal of AOAC International, 93(2), 547-557. Retrieved from [Link]

Sources

Side reactions and byproduct formation in 2-(Thiazol-5-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with its synthesis, ensuring the integrity and success of your experimental work.

Introduction to the Synthesis and its Challenges

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its preparation, while seemingly straightforward, is often accompanied by specific side reactions and the formation of persistent byproducts that can complicate purification and compromise yield and purity. This guide provides a systematic approach to identifying and mitigating these issues.

The most prevalent synthetic route involves the nucleophilic substitution of a 5-(halomethyl)thiazole with a cyanide salt. While effective, this pathway is sensitive to reaction conditions and the stability of the starting materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic evaluation of each parameter is crucial for identifying the root cause.

Possible Causes and Recommended Actions:

  • Instability of 5-(Chloromethyl)thiazole: The primary precursor, 2-chloro-5-(chloromethyl)thiazole, is known to be reactive and can degrade over time, especially when exposed to heat, light, or certain reactive chemicals.[1][2][3]

    • Solution: Use freshly prepared or recently acquired 5-(chloromethyl)thiazole. Store it in a cool, dark place under an inert atmosphere. Before starting the reaction, it is advisable to check the purity of the starting material by NMR or GC-MS.

  • Suboptimal Reaction Temperature: The nucleophilic substitution reaction is temperature-sensitive.

    • Solution: While elevated temperatures can increase the reaction rate, they can also promote the degradation of the starting material and the formation of byproducts. It is recommended to start the reaction at a lower temperature (e.g., 0-10 °C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress by TLC or LC-MS.

  • Incomplete Reaction: Insufficient reaction time will naturally lead to a lower yield.

    • Solution: Monitor the reaction progress closely. If the reaction stalls, a slight increase in temperature or the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be beneficial, particularly if a biphasic solvent system is used.

  • Side Reactions: The formation of byproducts will consume the starting materials and reduce the yield of the desired product.

    • Solution: Refer to the specific side reactions detailed in the following sections and implement the suggested mitigation strategies.

Q2: I am observing an impurity with a mass corresponding to a dimer of the product. What is it and how can I prevent its formation?

The formation of a dimeric byproduct is a common issue and is often due to the reactivity of the product itself under the reaction conditions.

Likely Byproduct: 2-(Thiazol-5-yl)-3-(thiazol-5-yl)propanenitrile

Mechanism of Formation:

The methylene protons alpha to the nitrile group in the product, this compound, are acidic. In the presence of a base (such as unreacted cyanide or added base), the product can be deprotonated to form a stabilized carbanion. This carbanion can then act as a nucleophile and react with unreacted 5-(chloromethyl)thiazole, leading to the formation of a dimeric byproduct.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents) to ensure that the 5-(chloromethyl)thiazole is fully consumed. This minimizes the opportunity for the product anion to react with the starting material.

  • Slow Addition: Add the 5-(chloromethyl)thiazole solution slowly to the cyanide salt solution. This maintains a low concentration of the electrophile and favors the reaction with the cyanide anion over the product anion.

  • Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of the side reaction.

Q3: My final product is contaminated with a compound that has a similar polarity, making it difficult to purify. What could this be?

A common and difficult-to-remove impurity is the corresponding amide, 2-(thiazol-5-yl)acetamide, formed by the hydrolysis of the nitrile group.

Mechanism of Formation:

The nitrile group can undergo hydrolysis to an amide under either acidic or basic conditions, which can be present during the reaction or, more commonly, during the work-up procedure.[4][5][6][7]

Prevention and Mitigation:

  • Anhydrous Reaction Conditions: Ensure that all solvents and reagents are dry to minimize the presence of water during the reaction.

  • Careful Work-up: During the aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and extract the product promptly. If the reaction is performed in a protic solvent, minimizing the reaction time and temperature can help.

  • Purification: If the amide has formed, careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can often separate the amide from the nitrile. In some cases, recrystallization may also be effective.

Q4: I have noticed a minor, less polar byproduct in my reaction mixture. What is a possible identity for this compound?

While less common, the formation of a decyanated byproduct, 5-methylthiazole, is a possibility, especially if reductive conditions are inadvertently introduced. A non-reductive decyanation has also been observed in a similar heterocyclic system.[8]

Possible Byproduct: 5-Methylthiazole

Potential Mechanisms:

  • Reductive Decyanation: If trace metals or other reducing agents are present, the nitrile group can be reductively cleaved.[9]

  • Non-Reductive Decyanation: A mechanism involving the formation of a cyanoimine salt intermediate followed by the extrusion of cyanogen has been proposed for a related oxadiazole system.[8] While not confirmed for thiazoles, its possibility should not be dismissed.

Troubleshooting:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that might lead to the formation of species that could facilitate decyanation.

  • High-Purity Reagents: Use high-purity starting materials and solvents to avoid contaminants that could act as catalysts for this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the reaction of 5-(chloromethyl)thiazole with sodium cyanide?

A: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used for this type of nucleophilic substitution. Acetonitrile is often a good choice as it is relatively easy to remove under reduced pressure. The choice of solvent can influence the reaction rate and solubility of the reagents.

Q: Can I use a different cyanide source, such as potassium cyanide or trimethylsilyl cyanide?

A: Yes, potassium cyanide can be used in a similar manner to sodium cyanide. Trimethylsilyl cyanide (TMSCN) can also be used, often in the presence of a catalytic amount of a phase-transfer catalyst or a Lewis acid, but the reaction conditions may need to be adjusted.

Q: How can I effectively monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase, such as 30-50% ethyl acetate in hexanes, and visualize the spots using a UV lamp. The product, this compound, should be more polar than the starting material, 5-(chloromethyl)thiazole. For more quantitative monitoring, LC-MS or GC-MS can be used.

Q: What are the key considerations for the purification of this compound?

A: The primary methods for purification are column chromatography on silica gel and recrystallization.

  • Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be an efficient way to obtain highly pure material.

Q: What are the characteristic NMR signals for this compound?

A: In the 1H NMR spectrum, you should expect to see a singlet for the methylene protons (CH2CN) typically in the range of 3.9-4.2 ppm. The thiazole protons will appear as singlets or doublets in the aromatic region (typically 7.5-9.0 ppm), depending on the substitution at other positions of the ring. In the 13C NMR spectrum, the nitrile carbon will appear around 115-120 ppm, and the methylene carbon will be in the aliphatic region.

Visualizing Potential Side Reactions

The following diagram illustrates the main reaction pathway and the key side reactions discussed.

Synthesis_Pathways SM 5-(Chloromethyl)thiazole + NaCN Product This compound SM->Product Main Reaction Dimer Dimerization Byproduct Product->Dimer Reacts with SM Amide Amide Byproduct (Hydrolysis) Product->Amide H₂O / H⁺ or OH⁻ Decyanation Decyanation Byproduct (5-Methylthiazole) Product->Decyanation Trace Reductants?

Caption: Main and side reaction pathways in the synthesis.

Summary of Potential Byproducts

Byproduct NameStructureCommon CausePrevention/Mitigation
2-(Thiazol-5-yl)-3-(thiazol-5-yl)propanenitrileDimerReaction of product anion with starting materialControl stoichiometry, slow addition of starting material
2-(Thiazol-5-yl)acetamideAmideHydrolysis of the nitrile groupUse anhydrous conditions, careful work-up
5-MethylthiazoleDecyanated productReductive or other decyanation pathwaysUse high-purity reagents, inert atmosphere

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-(Chloromethyl)thiazole

  • Sodium cyanide (NaCN)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve sodium cyanide (1.1 eq.) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-(chloromethyl)thiazole (1.0 eq.) in anhydrous acetonitrile.

  • Add the 5-(chloromethyl)thiazole solution dropwise to the stirred sodium cyanide suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Troubleshooting Purification of Nitrile/Amide Mixture

If your product is contaminated with the amide byproduct, the following protocol can be used for purification.

Procedure:

  • Dissolve the crude mixture in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column packed with hexanes.

  • Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 30-40% ethyl acetate).

  • Collect fractions and analyze by TLC. The less polar nitrile will elute before the more polar amide.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Conclusion

The synthesis of this compound, while a common transformation, requires careful attention to detail to achieve high yields and purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and successfully prepare this important synthetic intermediate.

References

  • Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from a relevant chemical supplier's website.
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  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
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  • National Center for Biotechnology Information. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PubMed Central.
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Technical Support Center: Optimizing Coupling Reactions of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-(Thiazol-5-yl)acetonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile building block. The inherent characteristics of the thiazole ring, particularly the presence of a sulfur atom, can present unique challenges in palladium-catalyzed reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when starting with thiazole coupling reactions.

Q1: Why are cross-coupling reactions with thiazole derivatives often challenging?

A: The primary challenge stems from the thiazole ring itself. The sulfur atom can act as a Lewis base and coordinate strongly to the palladium catalyst. This interaction can lead to catalyst poisoning or the formation of off-cycle, inactive catalyst species, thereby inhibiting the catalytic cycle and reducing reaction efficiency.[1][2][3][4] Furthermore, the electron-deficient nature of the thiazole ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q2: Which types of cross-coupling reactions are most commonly used for this compound?

A: The most prevalent and synthetically useful reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is widely used due to the commercial availability of a vast array of boronic acids and the reaction's general tolerance for various functional groups.[5][6]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines, amides, or carbamates. This reaction is crucial in medicinal chemistry for synthesizing aryl amines.[7][8][9][10]

  • Heck Reaction: For C-C bond formation between the thiazole halide and an alkene.[11][12]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[13]

Q3: What is a good "universal" starting point for a Suzuki-Miyaura coupling with a bromo-2-(thiazol-5-yl)acetonitrile derivative?

A: A robust starting point is crucial for successful optimization. While no single condition is truly universal, the following setup provides a high probability of success for initial screening:

  • Catalyst: A pre-formed palladium(II) precatalyst like XPhos-Pd-G3 or SPhos-Pd-G2 (2-5 mol%). These are often more reliable than generating the active Pd(0) species in situ.[7][14]

  • Ligand: The precatalyst already contains a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos), which is critical for mitigating catalyst inhibition by the thiazole sulfur.[13][14]

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: An ethereal solvent like 1,4-dioxane or THF with a small amount of water (e.g., 10:1 ratio).[15][16] The water is often essential for the transmetalation step.

  • Temperature: Elevated temperatures, typically between 80-110 °C.[17]

Section 2: Troubleshooting Guide: Low Yield & Reaction Failure

This section provides a systematic approach to diagnosing and solving common experimental problems.

Q4: My reaction has stalled or resulted in a very low yield. What is the first thing I should check?

A: Before altering the core reaction components, always verify the fundamentals. Low yields are often traced back to reagent quality and reaction setup.[18]

  • Reagent Purity: Is your this compound derivative pure? Are the coupling partner (e.g., boronic acid, amine) and base of high quality? Boronic acids, in particular, can degrade upon storage, leading to protodeboronation.[17]

  • Solvent Quality: Are you using anhydrous solvents? While some reactions like the Suzuki coupling benefit from water, others like the Buchwald-Hartwig amination are often sensitive to moisture. Ensure your solvents are appropriately dried.

  • Inert Atmosphere: Did you adequately degas your reaction mixture? Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. A thorough degassing (e.g., three cycles of vacuum/backfill with argon or nitrogen) is critical.

Below is a workflow to guide your initial troubleshooting efforts.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Reagents Verify Reagent Purity & Integrity (NMR, LC-MS) Start->Check_Reagents Check_Setup Confirm Anhydrous/Inert Conditions (Degassing, Dry Solvents) Start->Check_Setup Re_Run Re-run Experiment with Verified Reagents & Setup Check_Reagents->Re_Run Check_Setup->Re_Run Problem_Solved Problem Resolved Re_Run->Problem_Solved Success Proceed_Optimize Proceed to Condition Optimization Re_Run->Proceed_Optimize Failure

Caption: Initial troubleshooting workflow for low-yield reactions.

Q5: I've confirmed my reagents and setup are correct, but the yield is still low. How do I optimize the catalyst system for a thiazole substrate?

A: This is the most critical factor for success. The interaction between the palladium center and the thiazole's sulfur atom necessitates a carefully chosen ligand.[19]

  • The Problem: Simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The sulfur atom can coordinate to the palladium, displacing the ligand or forming stable, inactive complexes that halt the catalytic cycle.[1][3]

  • The Solution: Bulky, Electron-Rich Ligands: The key is to use sterically hindered and electron-donating ligands.

    • Steric Bulk: Large ligands (e.g., Buchwald biaryl phosphine ligands like XPhos, SPhos, RuPhos, or N-heterocyclic carbenes - NHCs) create a crowded environment around the palladium atom. This physically obstructs the thiazole's sulfur from coordinating with the metal center.[7][14]

    • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination step to release the product.

Ligand TypeExample(s)Key Advantage for Thiazole Coupling
Monodentate Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosExcellent balance of steric bulk and electron-donating ability; widely successful for challenging substrates.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds to palladium, resisting decomposition and deactivation.
Chelating (Bidentate) Phosphines Xantphos, dppfThe defined bite angle can stabilize the catalyst and promote reductive elimination. Can be effective but sometimes less general than monodentate ligands for difficult couplings.[20]

Optimization Strategy: If your initial catalyst system (e.g., Pd₂(dba)₃ with SPhos) is failing, switch to a more robust, pre-formed precatalyst like RuPhos-Pd-G3 or consider a different class of ligand, such as an NHC-based system.

Q6: My Suzuki reaction is sluggish. How does the choice of base and solvent affect the outcome?

A: The base and solvent are not passive components; they are critical for the transmetalation step and overall catalyst stability.[16][17]

  • Role of the Base: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for transmetalation to the palladium center.

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often require higher temperatures and the presence of water to be effective.[15]

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally more effective at lower temperatures and can be used in strictly anhydrous conditions, though a small amount of water can still be beneficial.[21] They are a good choice for sensitive substrates.

    • Organic Bases (e.g., Et₃N): Typically used in Heck reactions to neutralize the HX generated.[12]

  • Role of the Solvent: The solvent system must dissolve the organic substrate, the (often inorganic) base, and the catalyst complex.

    • Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are excellent choices as they solubilize the catalyst and organic starting materials well.[22]

    • Co-Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O): The addition of water can dramatically accelerate the transmetalation step by aiding in the dissolution of the inorganic base and facilitating the breakdown of boronic acid anhydrides.[15][16]

Troubleshooting Logic: If you observe starting material consumption but slow product formation, your transmetalation step may be the bottleneck. Consider switching from a carbonate base to a phosphate base or introducing a small percentage of water to your solvent system.

Suzuki_Optimization node_params Reaction Parameters Catalyst/Ligand Base Solvent Temperature node_issue Observed Issue No Reaction Sluggish Reaction / Stalling Byproduct Formation node_solution Potential Solution Use bulky, e⁻-rich ligand (XPhos, SPhos) Switch to stronger base (K₃PO₄) & add H₂O Lower temp, screen milder bases node_issue:f1->node_solution:f1 Cause: Catalyst Poisoning node_issue:f2->node_solution:f2 Cause: Slow Transmetalation node_issue:f3->node_solution:f3 Cause: Decomposition

Caption: Decision matrix for optimizing Suzuki reaction parameters.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of a this compound derivative bearing a halide (e.g., Br) with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the thiazole halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v, to make a 0.1 M solution with respect to the limiting reagent).

  • Degassing: Seal the vial and briefly purge the headspace with argon or nitrogen for 2-3 minutes.

  • Heating: Place the vial in a preheated heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[17]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of a thiazole halide with a primary or secondary amine.

  • Reaction Setup: To an oven-dried reaction vial, add the thiazole halide (1.0 equiv) and the palladium precatalyst (e.g., RuPhos-Pd-G2, 3-5 mol%).

  • Base Addition: In a glovebox, add the base. Sodium tert-butoxide (NaOtBu, 1.5 equiv) is a strong, effective base for many aminations.[7]

  • Reagent Addition: Seal the vial with a septum. Under an inert atmosphere, add the solvent (e.g., anhydrous toluene or dioxane) via syringe, followed by the amine (1.2 equiv).

  • Heating: Place the vial in a preheated heating block (typically 90-110 °C).

  • Monitoring: Follow the consumption of the starting materials using TLC or LC-MS.

  • Workup: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., DCM or EtOAc) and water.[17] Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. Benchchem.
  • Simple thiazole-based ligands for palladium(II)
  • Catalyst selection for cross-coupling reactions involving 4-Bromo-6-methylbenzo[d]thiazole. Benchchem.
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  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH.
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  • Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing).
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  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
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  • Buchwald–Hartwig amin
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  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][14][17]thiadiazole Series. ResearchGate.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
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  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • Heck Reaction. University of Regensburg.
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Overcoming challenges in the scale-up of 2-(Thiazol-5-yl)acetonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-(Thiazol-5-yl)acetonitrile Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important heterocyclic building block from bench-scale discovery to larger-scale production. The thiazole ring is a privileged scaffold in medicinal chemistry, and the acetonitrile moiety offers versatile reactivity for constructing more complex molecular architectures.[1] However, scaling up its synthesis introduces challenges that require careful consideration of reaction conditions, safety, and product purity.[2][3]

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up process. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust, safe, and reproducible manufacturing process.

Section 1: General Scale-Up Considerations

Before addressing specific troubleshooting scenarios, it's crucial to understand the fundamental principles that change when moving from grams to kilograms.

Question: My process worked perfectly on a 10-gram scale, but I'm seeing yield loss and new impurities at 1-kilogram. What are the most common reasons for this discrepancy?

Answer: This is a classic scale-up challenge. The transition from a lab flask to a reactor changes the fundamental physical properties of the system. Several factors are likely at play:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale.[4][5] A reaction that was easily controlled in a round-bottom flask may now have significant exotherms that are difficult to dissipate, leading to side reactions and product degradation.[4]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging than with a small magnetic stir bar.[2][6] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.

  • Addition Rates: The rate of reagent addition, which may have been rapid at the lab scale, now becomes a critical parameter. Slow, controlled addition is often necessary to manage exotherms and maintain optimal stoichiometry throughout the reaction.

  • Extended Reaction and Work-up Times: Everything takes longer at scale, from heating and cooling to extractions and filtrations.[7] This prolonged exposure to different conditions can lead to the degradation of sensitive intermediates or the final product.[2]

A systematic approach to troubleshooting, starting with a thorough understanding of the reaction mechanism and potential side reactions, is essential.[8]

Workflow for Identifying Scale-Up Issues

G cluster_0 Problem Identification cluster_1 Analysis & Investigation cluster_2 Process Optimization Low_Yield Low Yield Thermal_Analysis Thermal Analysis (DSC/RC1) Low_Yield->Thermal_Analysis Exotherm? Mixing_Study Mixing Study (CFD Modeling) Low_Yield->Mixing_Study Homogeneity? Impurity_Profile New/Increased Impurities Kinetics_Study Reaction Kinetics Study Impurity_Profile->Kinetics_Study Side reactions? Impurity_ID Impurity Identification (LC-MS/NMR) Impurity_Profile->Impurity_ID Structure? Temp_Control Improved Temperature Control Thermal_Analysis->Temp_Control Addition_Control Controlled Reagent Addition Mixing_Study->Addition_Control Solvent_Choice Solvent/Concentration Change Kinetics_Study->Solvent_Choice Workup_Modification Work-up Modification Impurity_ID->Workup_Modification

Caption: Troubleshooting workflow for scale-up challenges.

Section 2: Synthesis-Specific Troubleshooting (Hantzsch Thiazole Synthesis)

A common and robust method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[9] For this compound, a plausible route involves reacting a suitable thioamide with an α-halo-γ-cyano-ketone or a related synthon.

Question: I am performing a Hantzsch-type synthesis and observing a significant amount of a dark, tarry byproduct at scale. How can I mitigate this?

Answer: Tarry byproducts in Hantzsch syntheses are often the result of self-condensation of the α-haloketone or thermal degradation.

  • Causality: The α-haloketone is highly reactive and can undergo self-condensation, especially at elevated temperatures or in the presence of base. On a large scale, inefficient heat removal can create localized hot spots that accelerate these side reactions.

  • Troubleshooting Steps:

    • Inverse Addition: Instead of adding the thioamide to the α-haloketone, consider adding the α-haloketone solution slowly to a well-stirred slurry of the thioamide. This ensures the α-haloketone is the limiting reagent at any given point, minimizing its self-condensation.

    • Temperature Control: Maintain a strict internal temperature profile. For many Hantzsch syntheses, a temperature range of 40-60°C is optimal. Use a reactor with good heat transfer capabilities and consider using a jacketed vessel with a reliable heating/cooling system.[4]

    • Solvent Selection: Ensure your solvent can adequately dissolve the reactants and facilitate heat transfer. Ethanol or methanol are commonly used, but a higher boiling point solvent like isopropanol or toluene might offer better temperature control, depending on the specific reactants.

Question: My cyanidation step (introduction of the -CN group) is sluggish and gives incomplete conversion at a larger scale. What should I investigate?

Answer: The cyanidation step, often a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN), is highly sensitive to reaction conditions and carries significant safety considerations.[10][11]

  • Causality:

    • Poor Solubility: The cyanide salt may have poor solubility in your chosen organic solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Leaving Group: The efficiency of the substitution depends on the quality of the leaving group on your substrate (e.g., -Cl, -Br, -OMs).

    • Moisture: Water can react with cyanide salts to produce highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[10][11] It can also interfere with the reaction by hydrolyzing the substrate or product.

Troubleshooting the Cyanidation Step
ParameterIssue on Scale-UpRecommended ActionScientific Rationale
Solvent System Low solubility of cyanide salt.Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. Consider adding a phase-transfer catalyst (e.g., TBAB).Polar aprotic solvents effectively solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion. Phase-transfer catalysts shuttle the cyanide anion into the organic phase.
Temperature Reaction is too slow at lower temperatures.Carefully increase the temperature, monitoring for exotherms and impurity formation. A typical range is 50-80°C.Increased temperature enhances reaction kinetics. However, it can also promote side reactions, so a balance must be found.
Reagent Purity Anhydrous conditions are not maintained.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).Prevents the formation of HCN gas and minimizes hydrolysis-related side reactions.[11]
pH Control Potential for acidic conditions.Ensure the reaction mixture remains slightly basic (pH > 10.5) to prevent the liberation of HCN.[11]The pKa of HCN is ~9.2. Maintaining a basic pH keeps the cyanide in its less volatile ionic form (CN⁻).

Safety First: All cyanidation reactions must be conducted in a well-ventilated fume hood with access to an HCN detector and appropriate personal protective equipment.[10] A quench solution (e.g., bleach and caustic soda) should always be prepared in advance to neutralize any residual cyanide.

Section 3: Product Isolation and Purification Challenges

Question: My product crystallizes well in the lab, but I'm getting an oil or inconsistent solid form during large-scale isolation. What is causing this, and how can I fix it?

Answer: This issue often points to problems with supersaturation control, impurities, or polymorphism. Active pharmaceutical ingredients (APIs) can exist in various solid forms, and controlling the crystallization process is critical for consistent product quality.[12][13][14]

  • Causality:

    • Rapid Cooling: Large volumes cool much slower and less uniformly than small flasks.[5] If cooling is too rapid in certain areas, it can lead to "crashing out" of the product as an oil or amorphous solid instead of forming an ordered crystal lattice.

    • Impurities: Even small amounts of impurities can inhibit crystal growth or alter the crystal habit. Impurities that were negligible at the lab scale may now be present in sufficient quantities to disrupt crystallization.

    • Polymorphism: The product may exist in different crystalline forms (polymorphs), each with unique physical properties like solubility and melting point.[15][16] The conditions of crystallization (solvent, temperature, cooling rate) can favor the formation of one polymorph over another. An inconsistent process can lead to a mixture of forms.[2]

Protocol: Developing a Robust Crystallization Process
  • Solubility Profiling: Determine the solubility of your purified this compound in a range of solvents at different temperatures. This data is essential for selecting an appropriate crystallization solvent system.

  • Controlled Cooling: Implement a programmed cooling profile. A slow, linear cooling rate allows for controlled crystal growth and minimizes the risk of oiling out.

  • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the point of supersaturation. This provides a template for crystal growth and can help ensure the desired polymorphic form is obtained.

  • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the product in a good solvent and then slowly add an anti-solvent in which the product is poorly soluble. This allows for precise control over supersaturation.

  • Polymorph Screening: Perform a polymorph screen using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to identify and characterize different crystal forms.[12][15] This will help you define the conditions needed to consistently produce the desired polymorph.

Visualization of Crystallization Control

G Start Crude Product in Solution Process Supersaturation Control Slow Cooling Seeding Anti-Solvent Addition Start->Process Outcome Outcome Process->Outcome Process Control Good Desired Polymorph (Crystalline Solid) Outcome->Good Effective Bad Oil / Amorphous Solid (Inconsistent Form) Outcome->Bad Ineffective

Caption: Decision pathway for robust crystallization.

By systematically addressing these common challenges with a deep understanding of the underlying chemical and physical principles, you can successfully scale up the production of this compound, ensuring a safe, efficient, and reproducible process.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2009). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 61(12), 1035-1051. [Link]

  • Soh, J. L., & Chen, Y. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Vibrational Spectroscopic Techniques in Polymorphism and Cocrystallization Investigation. (2016). Current Pharmaceutical Design, 22(32), 4917-4928. [Link]

  • Zheng, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Li, H., & Rohani, S. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. [Link]

  • Cyanation reaction safety. (2024). YouTube. [Link]

  • Gold cyanidation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6432. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1746. [Link]

  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]

  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Safe and Effective Use of Cyanide in the Mining Industry. (n.d.). National Mining Association. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. (2024). ACS Omega. [Link]

  • How the Cyanidation Process Works: Gold Extraction with Cyanide. (n.d.). Barranco Gold Mining. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances, 7(51), 32165-32173. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(4), 366-384. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]

  • Looking for tips on scaling up organic syntheses. (2024). Reddit. [Link]

  • Synthesis of thiazoles. (2019). YouTube. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds. (2025). RSC Advances. [Link]

  • The Safe and Effective Use of Cyanide. (n.d.). Society for Mining, Metallurgy & Exploration. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (2016). Molecules, 21(11), 1540. [Link]

  • How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars. [Link]

  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development. [Link]

  • 2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. [Link]

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (2012). Journal of Heterocyclic Chemistry, 49(1), 155-161. [Link]

  • Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 1021-1027. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2024). RSC Advances. [Link]

Sources

Technical Support Center: Purification of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Thiazol-5-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this critical building block in high purity. Here, we synthesize our in-house expertise with established chemical principles to provide you with practical, actionable solutions for your purification workflows.

Introduction: The Criticality of Purity

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The purity of this reagent is paramount, as even minor impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will address the common impurities encountered during its synthesis and provide detailed troubleshooting and purification protocols.

Understanding the Impurity Profile

The impurity profile of this compound is largely dictated by its synthetic route, most commonly a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. Understanding the potential side reactions and degradation pathways is the first step in effective purification.

Common Impurities and Their Origins
Impurity ClassPotential Specific ImpuritiesOrigin
Unreacted Starting Materials Thioformamide, 3-bromo-2-oxopropanenitrileIncomplete reaction
Side-Reaction Products Isomeric thiazoles (e.g., 2-(Thiazol-4-yl)acetonitrile)Lack of regioselectivity in the cyclization step
Degradation Products 2-(Thiazol-5-yl)acetic acidHydrolysis of the nitrile group under acidic or basic conditions[1][2]
Solvent-Related Impurities Residual high-boiling point solvents (e.g., DMF, DMSO)Incomplete removal during work-up

Diagram of Potential Impurity Formation

cluster_synthesis Hantzsch Thiazole Synthesis cluster_impurities Potential Impurities Thioformamide Thioformamide Product This compound (Desired Product) Thioformamide->Product Condensation Unreacted_SM Unreacted Starting Materials Thioformamide->Unreacted_SM alpha_halocarbonyl 3-Bromo-2-oxopropanenitrile alpha_halocarbonyl->Product alpha_halocarbonyl->Unreacted_SM Isomer Isomeric Byproducts Product->Isomer Alternative Cyclization Degradation Hydrolysis Product (2-(Thiazol-5-yl)acetic acid) Product->Degradation H₂O / H⁺ or OH⁻

Caption: Origin of common impurities in the synthesis of this compound.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and how can I proceed?

A1: Oiling out is a common problem when the melting point of the compound is low or when significant impurities are present, depressing the melting point.[3]

  • Causality: High concentrations of unreacted starting materials or solvent residues can act as a solvent for your product, preventing crystallization.

  • Troubleshooting Steps:

    • Initial Cleanup: Attempt a liquid-liquid extraction. Dissolve the oil in a suitable organic solvent like ethyl acetate and wash with water to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.

    • Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed under reduced pressure.

    • Induce Crystallization: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes shock the compound into precipitating as a solid.

    • Chromatography: If the above steps fail, column chromatography is your most reliable option to separate the product from the impurities causing the oiling.

Q2: I see a persistent spot on my TLC plate that is very close to my product spot. How can I improve the separation?

A2: This indicates an impurity with a polarity very similar to your product, often an isomer.

  • Causality: Isomeric impurities, such as 2-(Thiazol-4-yl)acetonitrile, can form during synthesis and are often difficult to separate due to similar polarities.

  • Troubleshooting Steps:

    • TLC Optimization: Experiment with different solvent systems for your TLC. A common mobile phase for thiazole derivatives is a mixture of hexanes and ethyl acetate.[4] Try varying the ratio to maximize the separation (ΔRf). Sometimes, adding a small amount of a third solvent, like dichloromethane, can improve resolution.

    • Column Chromatography:

      • Use a high-quality silica gel with a small particle size for better resolution.

      • Employ a shallow solvent gradient during flash chromatography. A slow, gradual increase in the polar solvent concentration can effectively separate closely eluting compounds.

      • Consider a different stationary phase. If silica (acidic) is not providing adequate separation, neutral alumina might offer different selectivity.

Q3: My final product has a low melting point and a broad melting range. What does this suggest?

A3: A low and broad melting point is a classic indicator of an impure sample.

  • Causality: The presence of impurities disrupts the crystal lattice of your compound, requiring less energy to melt.

  • Troubleshooting Steps:

    • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product.

    • Solvent Selection: The ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold. For a polar compound like this compound, consider solvents like ethanol, isopropanol, or acetonitrile/water mixtures.[5]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter. Allow the solution to cool slowly to form well-defined crystals.[5] Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Q4: I suspect my product is degrading during work-up or purification. What are the signs and how can I prevent this?

A4: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially under harsh acidic or basic conditions.[1][6]

  • Causality: Prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to the formation of 2-(Thiazol-5-yl)acetic acid.

  • Signs of Degradation:

    • Appearance of a new, more polar spot on TLC that may streak.

    • Difficulty in crystallization.

    • Changes in the IR spectrum (e.g., appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid).

  • Preventative Measures:

    • Use mild bases (e.g., sodium bicarbonate) for neutralization during the work-up.

    • Avoid prolonged heating in the presence of water, acid, or base.

    • If using column chromatography on silica gel (which is acidic), do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for purifying a solid product that contains minor, more soluble impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, add a small amount of extra hot ethanol and perform a hot gravity filtration.

  • Induce Crystallization: Slowly add warm water dropwise to the hot ethanol solution until a faint cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the product from significant impurities, especially those with similar polarities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram of a General Purification Workflow

Crude_Product Crude this compound Initial_Assessment Initial Assessment (TLC, Melting Point) Crude_Product->Initial_Assessment Decision Purity Acceptable? Initial_Assessment->Decision Final_Product Pure Product Decision->Final_Product Yes Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Chromatography Column Chromatography Decision->Chromatography No (Major/Similar Polarity Impurities) Post_Purification_Analysis Purity Analysis (TLC, Melting Point, NMR) Recrystallization->Post_Purification_Analysis Chromatography->Post_Purification_Analysis Post_Purification_Analysis->Final_Product

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound? A: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Q: Can I use reverse-phase chromatography for purification? A: Yes, for highly polar impurities, reverse-phase chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient can be an effective alternative to normal-phase chromatography.

Q: How can I confirm the identity and purity of my final product? A: The identity and purity should be confirmed using a combination of analytical techniques, including Thin Layer Chromatography (TLC), melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q: My yield is very low after recrystallization. What can I do? A: Low yield can be due to using too much solvent or the product having significant solubility in the cold solvent. You can try to recover more product from the mother liquor by concentrating it and cooling it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.

References

  • Lei, Y., et al. (2016). Calorimetric Study for the Hydrolysis of Acetonitrile Catalyzed by Acids or Bases. Organic Process Research & Development.
  • BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pericic-Janjic, N., et al. (2009). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds.
  • Quirky Science. (2013).

Sources

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization for this vital class of heterocyclic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of thiazole derivatives, offering potential causes and actionable solutions.

Problem 1: Low to No Product Yield

Low or non-existent yield is one of the most common hurdles in thiazole synthesis. A systematic approach to diagnosing the root cause is crucial for resolving this issue.

Potential Cause 1: Poor Quality of Starting Materials

Impurities in your reactants can significantly hinder or even prevent the desired reaction from occurring.

  • Recommended Solution:

    • Verify Purity: Always verify the purity of your starting materials, such as α-haloketones and thioamides, using techniques like NMR or melting point analysis.[1]

    • Fresh Materials: Use freshly purified or distilled reagents and solvents, especially for sensitive compounds.[2] For instance, 2-aminothiophenol is prone to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[1]

Potential Cause 2: Suboptimal Reaction Conditions

The reaction's temperature, time, and solvent can dramatically impact the yield.

  • Recommended Solution:

    • Temperature Optimization: Many thiazole syntheses, like the Hantzsch synthesis, require heating to overcome the activation energy.[3][4] If you are experiencing low conversion at room temperature, consider incrementally increasing the temperature.[3][5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5] Insufficient time will lead to incomplete conversion, while excessive time might lead to product degradation.

    • Solvent Selection: The choice of solvent is critical. For instance, in a study synthesizing novel pyrazole-based thiazole derivatives, dry methanol was found to be optimal.[6] In other cases, ethanol, toluene, or even greener solvents like polypropylene glycol or aqueous ethanol have been used effectively.[2][7]

Potential Cause 3: Inactive or Inappropriate Catalyst

The catalyst is the heart of the reaction; its inactivity or unsuitability will lead to failure.

  • Recommended Solution:

    • Catalyst Integrity: Ensure your catalyst is fresh and has been stored under the recommended conditions.[2]

    • Catalyst Loading: Verify the correct loading of the catalyst. For solid-supported catalysts, ensure proper activation if required.[2]

    • Consider Alternatives: If a particular catalyst class (e.g., Lewis acid) is ineffective, consider switching to another type, such as a Brønsted acid, a biocatalyst, or a metal-based catalyst like copper iodide or ligand-free Pd(OAc)₂.[2][8]

Potential Cause 4: Incorrect Stoichiometry

An improper ratio of reactants can limit the yield of the desired product.[5]

  • Recommended Solution:

    • Reactant Ratio: For reactions like the Hantzsch synthesis, using a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the α-haloketone.[4][5]

Problem 2: Formation of Multiple Products (Side Reactions)

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.

Potential Cause 1: Isomer Formation

Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][3]

  • Recommended Solution:

    • pH Control: Consider running the reaction under neutral or basic conditions to favor the formation of the desired product.[1] The use of bases like sodium carbonate during work-up is also a common practice to neutralize the reaction mixture and aid in product precipitation.[4][9]

Potential Cause 2: Self-Condensation or Decomposition

Reactants or products may undergo self-condensation or decompose under the reaction conditions.[2][5]

  • Recommended Solution:

    • Condition Optimization: Adjusting reaction parameters such as temperature and reactant stoichiometry can minimize the formation of byproducts.[1] Monitoring the reaction closely with TLC can help identify the onset of side product formation.[1]

Catalyst Selection Workflow

The choice of catalyst is dependent on the specific thiazole derivative being synthesized and the desired reaction conditions. The following diagram illustrates a general workflow for catalyst selection and optimization.

Catalyst_Selection_Workflow Catalyst Selection & Optimization Workflow A Define Target Thiazole Derivative & Reaction Type (e.g., Hantzsch, Cook-Heilborn) B Literature Review for Similar Syntheses A->B C Initial Catalyst Screening (e.g., Acid, Base, Metal-based, Biocatalyst) B->C D Evaluate Initial Results (TLC, LC-MS) C->D E Low Yield / No Reaction D->E Problem F Side Product Formation D->F Problem G Good Initial Yield D->G Success I Verify Reactant Purity & Catalyst Activity E->I J Adjust pH / Catalyst Type F->J H Optimization of Reaction Conditions (Solvent, Temperature, Time, Stoichiometry) G->H K Final Optimized Protocol H->K I->C J->C

Caption: A workflow for selecting and optimizing catalysts in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for thiazole synthesis?

A variety of catalysts can be employed, and the choice depends on the specific synthetic route. Common examples include:

  • Acid Catalysts: Trifluoromethanesulfonic acid (TfOH) and hydrochloric acid have been used in certain thiazole syntheses.[8][10]

  • Base Catalysts: Bases like triethylamine, potassium carbonate, and cesium carbonate are often used.[6][11][12]

  • Metal-Based Catalysts: Copper iodide (CuI), palladium acetate (Pd(OAc)₂), and NiFe₂O₄ nanoparticles have shown high efficiency in various thiazole syntheses.[7][8]

  • Biocatalysts: Greener approaches may utilize biocatalysts, which can offer high selectivity and milder reaction conditions.[13]

  • Catalyst-Free Conditions: Some modern methods leverage visible light or microwave irradiation, enabling catalyst-free synthesis under green conditions.[3][5][8]

Q2: How do I choose the right catalyst for my specific thiazole derivative?

Catalyst selection should be guided by the reaction mechanism and the nature of your substrates.

  • For the Hantzsch synthesis , which involves the condensation of an α-haloketone and a thioamide, the reaction is often carried out without a specific catalyst, though acidic or basic conditions can influence the outcome.[14][15]

  • For cross-coupling reactions to functionalize the thiazole ring, palladium or copper catalysts are frequently used.[8]

  • For multicomponent reactions , nanoparticle catalysts like NiFe₂O₄ have proven effective in one-pot syntheses.[7]

Q3: My reaction is very slow. How can a catalyst help, and what are the alternatives?

A slow reaction rate is often due to a high activation energy.

  • Catalytic Approach: A suitable catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

  • Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[3][5] Ultrasound irradiation is another green chemistry approach that has been shown to enhance reaction rates.[13]

Q4: Can the catalyst be reused?

The reusability of a catalyst is a key aspect of green chemistry and can significantly reduce costs.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as nanoparticles (e.g., NiFe₂O₄) or catalysts on a polymer support, can often be recovered by simple filtration and reused for multiple reaction cycles with minimal loss of activity.[7][13]

  • Homogeneous Catalysts: Homogeneous catalysts are generally more difficult to recover and reuse.

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of various thiazole derivatives, providing a comparative overview to guide your selection process.

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
CuI / LiOtBu Heterocycles, Aryl iodidesDioxane11024h58-95Do, H.-Q., & Daugulis, O. (2007)[8]
TfOH α-diazoketones, (thio)amidesDCE500.5-2h75-98Luo, M., et al. (2024)[8]
Cs₂CO₃ Pyrazole carbaldehyde, AcetophenoneDry Methanol55-606h~70Optimized from[6]
NiFe₂O₄ nanoparticles α-halo carbonyl, Thiosemicarbazide, AnhydridesEthanol:Water (1:1)Reflux1.5-2.5h85-94Gudala, S., et al. (2024)[7]
TCsSB (Biocatalyst) Thiosemicarbazone, Hydrazonoyl HalidesEthanol3520 min (USI)87El-Sayed, N. F., et al. (2024)[13]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported examples.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on common methods for synthesizing 2-amino-4-phenylthiazole.[4][9]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to a low temperature (e.g., 100°C) for 30 minutes.[9] The reaction is often exothermic.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up: Pour the reaction contents into a beaker containing a 5% Na₂CO₃ solution (20 mL) and swirl to mix.[9]

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing: Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.

References

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025, December). BenchChem.
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  • Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. (n.d.). BenchChem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis. (n.d.). BenchChem.
  • El-Sayed, N. F., El-Gazzar, M. G., Hassan, A. S., & Abdel-Wahab, B. F. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 29(9), 2093.
  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evalu
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
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  • Application and synthesis of thiazole ring in clinically approved drugs. (2023).
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022).
  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2016). Molecules, 21(5), 633.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1647.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

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Technical Support Center: Monitoring Reactions of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Monitoring

2-(Thiazol-5-yl)acetonitrile is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] The thiazole ring is a key structural component in many natural products and synthetic drugs, while the nitrile group offers a gateway to a variety of functional group transformations.[1][2] Given the nuanced reactivity of this molecule, precise monitoring of reaction progress is paramount to maximizing yield, minimizing impurities, and ensuring reproducible outcomes. This guide provides a comprehensive overview of common analytical techniques and addresses specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound stalling?

A: Several factors could be at play. First, verify the purity of your starting material and reagents, as impurities can inhibit the reaction.[3] Ensure your reaction is conducted under the appropriate inert atmosphere if required. Temperature control is also critical; a deviation from the optimal temperature can significantly slow down or halt the reaction.[3] Lastly, inefficient stirring, especially in heterogeneous mixtures, can lead to poor reaction rates.[4]

Q2: I'm observing multiple unexpected spots on my TLC plate. What could be the cause?

A: The appearance of unexpected spots can indicate side reactions or degradation of your product. The thiazole ring system's reactivity is influenced by its substituents and the reaction conditions.[1][5] Consider the possibility of competing reaction pathways. Additionally, accidental contamination of the TLC plate can introduce extraneous spots.[6]

Q3: How do I know when my reaction is truly complete?

A: A reaction is generally considered complete when the limiting starting material is no longer detectable by your chosen analytical method, and the concentration of the product has reached a plateau.[7] This is typically observed as the disappearance of the starting material's spot or peak and the maximization of the product's spot or peak.[7]

Analytical Techniques: A Troubleshooting Guide

The selection of an appropriate analytical technique is crucial for accurately monitoring your reaction. This section details common methods and provides troubleshooting for issues specific to reactions involving this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative reaction monitoring.[8][9] It allows for the simultaneous analysis of multiple samples to track the consumption of starting materials and the formation of products.[8]

Step-by-Step TLC Protocol:

  • Plate Preparation: Use silica gel 60 F-254 plates.[9] With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube, spot the mixture on the baseline. It is also good practice to spot the starting material and a co-spot (a mix of the reaction mixture and starting material) for comparison.[4]

  • Development: Place the TLC plate in a chamber containing an appropriate solvent system. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[9][10] Ensure the solvent level is below the baseline.[6][7]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] Other visualization techniques include using an iodine chamber or specific chemical stains.[7][9]

Troubleshooting TLC Issues:

Problem Possible Cause Solution
Streaking or Tailing of Spots Sample is overloaded.[6][7][11]Dilute the sample and re-spot.[7][11]
The basic nitrogen of the thiazole ring is interacting with the acidic silica gel.[12][13]Add a small amount of a base, like triethylamine (0.1-1%), to the eluent mixture.[13]
Poor Separation (Spots are too close together) The polarity of the solvent system is not optimal.[11][12]If spots are near the baseline (low Rf), increase the eluent's polarity. If they are near the solvent front (high Rf), decrease the polarity.[12]
No Visible Spots The compound is not UV-active.Use an alternative visualization method like an iodine chamber or a permanganate stain.[7]
The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][7]

Workflow for TLC Troubleshooting

TLC_Troubleshooting cluster_streaking Streaking Solutions cluster_poor_sep Separation Solutions cluster_no_spots Visibility Solutions start TLC Issue Observed streaking Streaking/Tailing start->streaking poor_sep Poor Separation start->poor_sep no_spots No Spots start->no_spots dilute Dilute Sample streaking->dilute Overloaded? add_base Add Base to Eluent streaking->add_base Basic Compound? adjust_polarity Adjust Eluent Polarity poor_sep->adjust_polarity alt_vis Alternative Visualization no_spots->alt_vis Not UV-Active? concentrate Concentrate Sample no_spots->concentrate Too Dilute?

Caption: Decision tree for troubleshooting common TLC problems.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative approach to reaction monitoring than TLC.[8] It is particularly useful for complex reaction mixtures and for accurately determining the relative concentrations of reactants and products.

Typical HPLC Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape.[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components.

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

Troubleshooting HPLC Issues:

Problem Possible Cause Solution
Split Peaks The sample solvent is incompatible with the mobile phase.[7]Whenever possible, dissolve the sample in the mobile phase.[7]
Clogged frit or a void in the column.[7]Backflush the column or replace it if the problem persists.[7]
Broad Peaks Column contamination or degradation.Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
High backpressure.Check for blockages in the system, and ensure the mobile phase is properly filtered and degassed.[15]
No Peaks The detector lamp is off or malfunctioning.Ensure the detector lamp is on and functioning correctly.[15]
There is a leak in the system.Inspect all fittings for leaks. Salt buildup can be an indicator of a leak.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[16] By taking spectra at various time points, you can observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

Protocol for NMR Reaction Monitoring:

  • Sample Preparation: The reaction can be run directly in an NMR tube. Ensure the solvent is deuterated for the spectrometer's lock system.

  • Acquisition: Acquire a spectrum of the starting material before initiating the reaction. After initiation, acquire spectra at regular intervals.[16]

  • Analysis: Process the spectra and integrate the characteristic peaks for the starting material and product. Plot the relative integrals over time to determine the reaction kinetics.

Troubleshooting NMR Monitoring:

Problem Possible Cause Solution
Poor Resolution Magnetic field inhomogeneity.Shim the spectrometer before starting the kinetic measurements.[7]
The reaction mixture is heterogeneous.If solids are present, they can disrupt the magnetic field. Consider if in-situ monitoring is appropriate.
Shifting Peak Positions Lack of a stable deuterium lock.[7][17]Use a reference peak for calibration.[7]
Temperature fluctuations.Ensure the spectrometer's temperature is stable throughout the experiment.

Workflow for Selecting a Monitoring Technique

select_technique start Need to Monitor Reaction qualitative Qualitative or Quantitative? start->qualitative TLC TLC qualitative->TLC Qualitative HPLC HPLC qualitative->HPLC Quantitative structural Need Structural Info? HPLC->structural NMR NMR structural->HPLC No structural->NMR Yes

Caption: A workflow for choosing the right analytical technique.

Concluding Remarks

Effectively monitoring reactions involving this compound is a skill that combines a solid understanding of analytical techniques with insightful troubleshooting. By anticipating potential challenges and systematically addressing them, researchers can streamline their synthetic workflows, leading to more efficient and successful outcomes. This guide serves as a foundational resource, and continuous learning and adaptation to the specifics of each unique reaction will further enhance your expertise.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.).
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
  • Technical Support Center: Analytical Methods for Monitoring Reaction Progress - Benchchem. (n.d.). BenchChem.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • How To Run A Reaction: Reaction: Analysis I. (n.d.). University of Rochester.
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  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
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  • Exploring the World of Thin-Layer Chrom
  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (n.d.).
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
  • Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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  • Reaction Monitoring & Kinetics. (n.d.).
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). ProQuest.
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  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

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Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-(Thiazol-5-yl)acetonitrile, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure it meets the stringent quality standards required.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this critical intermediate.

The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the potential impurities. This guide will delve into the operational principles, experimental protocols, and comparative performance of each technique, offering researchers and drug development professionals the insights needed to make informed analytical choices.

The Criticality of Purity for this compound

This compound (C₅H₄N₂S, MW: 124.16) is a nitrile compound featuring a thiazole ring.[2] Its reactivity makes it a valuable synthon, but also susceptible to the formation of process-related impurities and degradation products. These impurities, even in trace amounts, can impact the safety, stability, and efficacy of the final drug product. Therefore, robust analytical methods are essential for their detection and quantification.

Potential impurities could arise from starting materials, side reactions during synthesis (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid), or degradation. Given the thermal lability of some nitrogen-containing heterocyclic compounds, the choice of analytical technique must consider the potential for on-instrument degradation.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[4] For a polar, non-volatile compound like this compound, HPLC is often the primary choice for purity and assay determination.

The Rationale Behind HPLC Method Development

The development of a robust HPLC method is guided by the principles of achieving adequate separation of the main component from all potential impurities with good peak shape and sensitivity. A reversed-phase (RP) approach is typically the starting point for a molecule of this polarity.

Experimental Workflow for HPLC Analysis

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a representative method and should be validated according to ICH guidelines Q2(R1) for its intended use.[5][6][7]

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and selectivity for moderately polar compounds. The dimensions offer a balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA phosphate buffer is used to control the pH and ensure consistent peak shapes. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BA gradient elution is employed to separate compounds with a range of polarities and to elute any strongly retained impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe thiazole ring provides strong UV absorbance, making UV detection a sensitive and straightforward choice.
Injection Vol. 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileThe sample is dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape.

Validation Parameters: As per ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][8]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an exceptionally sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds.[9] While this compound itself has a moderate boiling point, GC-MS can be invaluable for identifying and quantifying volatile impurities that might be present from the synthesis, such as residual solvents or volatile byproducts.

Causality in GC-MS Method Design

The primary consideration for GC-MS analysis is the thermal stability of the analyte and its impurities.[3] The inlet temperature and oven temperature program must be optimized to ensure efficient volatilization without causing thermal degradation. The choice of the capillary column is critical for achieving the necessary separation.

Experimental Workflow for GC-MS Analysis

Caption: Generalized workflow for the GC-MS analysis of impurities in this compound.

Detailed GC-MS Protocol

This protocol is designed for the general screening of volatile and semi-volatile impurities.

Parameter Condition Justification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane stationary phase is a general-purpose, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, 1.2 mL/min (constant flow)Helium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temp. 250 °CA temperature sufficient to ensure rapid volatilization of the analyte and impurities without causing degradation.
Injection Mode Split (50:1)A split injection is used to prevent column overloading when analyzing a relatively concentrated sample for trace impurities.
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points.
MS Source Electron Ionization (EI) at 70 eVEI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Mass Range 40-400 amuA typical mass range to detect the molecular ions and fragment ions of expected impurities.
Sample Prep. 1 mg/mL in DichloromethaneDichloromethane is a volatile solvent that is compatible with GC analysis.

Data Interpretation: The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the thiazole ring or the loss of the nitrile group.[10][11][12] Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

Comparative Analysis: HPLC vs. GC-MS

Feature HPLC GC-MS
Applicability Ideal for non-volatile, polar, and thermally labile compounds.Best for volatile and semi-volatile, thermally stable compounds.
Selectivity Based on differential partitioning between stationary and mobile phases. Diode-array detection (DAD) adds spectral information.Separation based on boiling point and column interaction, with highly selective mass spectrometric detection.
Sensitivity Good (ng to pg range).Excellent (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.
Identification Primarily by retention time against a reference standard. DAD provides UV spectra for peak purity assessment.Confident identification through mass spectral library matching and fragmentation pattern analysis.
Quantification Straightforward and highly reproducible using external or internal standards.Can be more complex due to potential matrix effects in the ion source, but very accurate with appropriate calibration.
Potential Issues Co-elution of impurities, matrix effects in LC-MS.Thermal degradation of the analyte or impurities in the injector or column.[3]

Synergistic Approach and Alternative Methodologies

For a comprehensive purity profile of this compound, a synergistic approach is often the most prudent. HPLC should be employed as the primary technique for assay and the quantification of non-volatile, polar impurities. GC-MS serves as an excellent orthogonal method to screen for and quantify volatile and semi-volatile impurities, such as residual solvents.

Other analytical techniques could also be considered:

  • LC-MS: Combines the separation power of HPLC with the detection selectivity of mass spectrometry, making it invaluable for identifying unknown impurities without the need for reference standards.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.

  • Capillary Electrophoresis (CE): An alternative separation technique that can be useful for charged impurities.

Conclusion

Both HPLC and GC-MS are powerful analytical tools for assessing the purity of this compound. The choice of the primary technique depends on the specific analytical goal. For routine quality control, a validated reversed-phase HPLC method is the industry standard for assay and the determination of key impurities. GC-MS provides a highly sensitive and specific method for the analysis of volatile and semi-volatile impurities that may be present. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and efficacy of the final pharmaceutical product. The use of these techniques in a complementary fashion provides the highest degree of confidence in the purity of this critical intermediate.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
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  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Published 2021. Accessed January 20, 2026.
  • Sonune PS, Wagh VS, Kakode PS, Bhawaniwale JK, Madhukar A, Raja Rajeswari K. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo; 2024.
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  • Google Patents. Processes to produce certain 2-(pyridine-3-yl)thiazoles. Accessed January 20, 2026.
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The Strategic Advantage of 2-(Thiazol-5-yl)acetonitrile in Antiviral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral threats necessitates a robust and adaptable pipeline for novel antiviral agents. Within the landscape of heterocyclic chemistry, the thiazole nucleus stands as a privileged scaffold, integral to numerous FDA-approved drugs and a focal point of ongoing research.[1] This guide provides a detailed comparative analysis of 2-(Thiazol-5-yl)acetonitrile as a strategic precursor in the synthesis of antiviral compounds. We will delve into its synthetic efficacy, compare it with alternative precursors, and provide actionable experimental protocols and data to inform your research and development endeavors.

The Thiazole Moiety: A Cornerstone of Antiviral Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including antiviral, antimicrobial, and anticancer properties.[2] Its prevalence in approved drugs like the antiretroviral agent Ritonavir underscores its significance in medicinal chemistry.[2] The unique electronic properties and the ability of the thiazole scaffold to engage in various non-covalent interactions with biological targets make it an attractive framework for the design of novel therapeutics. Thiazole derivatives have demonstrated potent activity against a diverse range of viruses, including Influenza, HIV, Hepatitis C (HCV), and Herpes Simplex Virus (HSV).[1]

This compound: A Versatile and Reactive Precursor

This compound emerges as a particularly valuable building block due to the reactive nature of both the acetonitrile group and the thiazole ring. The methylene group of the acetonitrile moiety is activated, rendering it susceptible to a variety of chemical transformations, while the thiazole ring itself can be further functionalized. This dual reactivity allows for the construction of complex molecular architectures with diverse pharmacophoric features.

While direct synthesis of a wide array of antivirals starting specifically from this compound is an area of ongoing research, its potential can be inferred from the established reactivity of related structures. For instance, the patent literature describes the synthesis of (5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile, a structurally related compound, which has shown significant activity against the Influenza B virus. This highlights the inherent potential of the thiazolylacetonitrile scaffold in generating antiviral candidates.

Comparative Analysis of Precursors for Thiazole-Based Antivirals

The selection of a starting material is a critical decision in any synthetic campaign, impacting reaction efficiency, cost, and overall yield. Here, we compare this compound with other common precursors used in the synthesis of thiazole-containing compounds.

Alternative Precursors
  • α-Halocarbonyl Compounds and Thioamides (Hantzsch Synthesis): This classical and widely used method involves the condensation of an α-haloketone with a thioamide. It is a robust method for the formation of the thiazole ring itself.

  • Thiosemicarbazones and α-Bromoketones: This is another common route to substituted thiazoles, often employed for its accessibility of starting materials.

  • 2-Aminothiazole: A readily available starting material that can be functionalized at various positions to build more complex derivatives.

  • 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile: This precursor, containing an acetonitrile moiety, has been used to synthesize thiazole derivatives with documented antiviral activity against Feline Coronavirus (FCoV), Feline Herpes Virus (FHV), HSV-1, and HSV-2.[3]

Synthetic Efficiency and Experimental Considerations

The choice of precursor often dictates the synthetic strategy and the reaction conditions required. The Hantzsch synthesis, for example, is a powerful tool for creating the core thiazole ring, while starting with a pre-formed thiazole like this compound allows for the direct elaboration of the molecule.

Table 1: Comparison of Precursors for Thiazole Synthesis

Precursor ClassTypical ReactionAdvantagesDisadvantages
This compound Alkylation, condensation, cyclizationDirect functionalization of a pre-formed thiazole ring; versatile reactivity of the acetonitrile group.Specific applications in antiviral synthesis are still emerging.
α-Halocarbonyls & Thioamides Hantzsch thiazole synthesisWell-established, high-yielding, versatile for diverse substitutions.Requires synthesis of potentially lachrymatory α-halocarbonyls.
Thiosemicarbazones Cyclization with α-haloketonesReadily available starting materials.Can lead to mixtures of products if not controlled carefully.
2-Aminothiazole Acylation, alkylation, diazotizationCommercially available, versatile for derivatization.Reactivity can sometimes be difficult to control regioselectively.
2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile Reaction with isothiocyanatesProven route to antiviral thiazoles.[3]Multi-step synthesis of the precursor itself.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a Substituted Thiazole from an Acetonitrile Precursor (Adapted from related syntheses)

This protocol is based on the synthesis of 1,3,4-oxadiazole-containing thiazole derivatives from a related acetonitrile precursor, demonstrating the utility of the acetonitrile group in forming a new heterocyclic ring.[3]

Objective: To synthesize a 4-amino-3-substituted-2-thioxo-2,3-dihydrothiazole derivative.

Materials:

  • 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile

  • Ethyl isothiocyanate or Phenyl isothiocyanate

  • Ethanol

  • Pyridine (catalyst)

Procedure:

  • Dissolve 2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of pyridine.

  • To this solution, add the corresponding isothiocyanate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiazole derivative.

Expected Outcome: This reaction would yield a thiazole derivative with potential antiviral activity, as demonstrated by the activity of compounds synthesized through this route against FCoV, FHV, HSV-1, and HSV-2.[3]

Data Presentation and Visualization

To effectively compare the efficacy of different synthetic routes, it is crucial to analyze quantitative data such as reaction yields and the biological activity of the resulting compounds.

Table 2: Antiviral Activity of Thiazole Derivatives from an Acetonitrile Precursor [3]

CompoundVirusCC50 (μ g/100 μl)IC50 (μ g/100 μl)
5-(4-Amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thioneHSV-1176.3
5-(4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thioneHSV-1166.6

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic strategies discussed.

Synthesis_Pathways cluster_hantzsch Hantzsch Synthesis cluster_acetonitrile Acetonitrile Precursor Route cluster_alternative_acetonitrile Alternative Acetonitrile Precursor a_haloketone α-Haloketone thiazole_h Substituted Thiazole a_haloketone->thiazole_h thioamide Thioamide thioamide->thiazole_h acetonitrile This compound antiviral Antiviral Thiazole Derivative acetonitrile->antiviral reagents Reagents (e.g., Electrophiles) reagents->antiviral alt_acetonitrile 2-(5-Thioxo-1,3,4-oxadiazol-2-yl)acetonitrile antiviral_alt Antiviral Thiazole Derivative alt_acetonitrile->antiviral_alt isothiocyanate Isothiocyanate isothiocyanate->antiviral_alt

Caption: Comparative synthetic pathways to antiviral thiazole derivatives.

Mechanism of Action: A Complex and Varied Landscape

The antiviral mechanisms of thiazole derivatives are diverse and often depend on the specific viral target and the nature of the substituents on the thiazole ring. Some known mechanisms include:

  • Enzyme Inhibition: Many thiazole-containing antivirals function by inhibiting key viral enzymes. For example, Ritonavir is a potent inhibitor of the HIV protease, an enzyme crucial for the maturation of new viral particles.[2]

  • Inhibition of Viral Entry: Some compounds can interfere with the binding of the virus to host cell receptors or the fusion of viral and cellular membranes.

  • Inhibition of Viral Replication: Thiazole derivatives can disrupt the replication of the viral genome by targeting viral polymerases or other essential replication machinery.

Mechanism_of_Action cluster_virus Viral Lifecycle cluster_drug Thiazole Antiviral Action Entry Viral Entry Replication Viral Replication Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Entry Inhibition Thiazole_Derivative->Replication Inhibition (e.g., Polymerase) Thiazole_Derivative->Assembly Inhibition (e.g., Protease)

Caption: Potential points of intervention for thiazole-based antiviral agents.

Conclusion and Future Outlook

This compound represents a promising and versatile precursor for the synthesis of novel antiviral agents. Its inherent reactivity provides a platform for the efficient construction of diverse chemical libraries for screening and lead optimization. While direct comparisons with other precursors for the synthesis of identical antiviral targets are still emerging in the literature, the established chemistry of the thiazole nucleus and the demonstrated activity of related acetonitrile-containing compounds strongly support its potential.

Future research should focus on exploring the full synthetic utility of this compound in targeted antiviral drug discovery programs. The development of novel reaction methodologies and the elucidation of the structure-activity relationships of its derivatives will be crucial in unlocking the full potential of this valuable building block in the fight against viral diseases.

References

  • Kumar, R., & Kumar, S. (2018). Thiazole Compounds as Antiviral Agents: An Update. Current Medicinal Chemistry, 25(33), 4064-4087. [Link]

  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., Andrei, G., Snoeck, R., Balzarini, J., & Rashad, A. A. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3746–3753. [Link]

  • Radul, O., Sucman, N., Pogrebnoi, S., Barba, A., Geronikaki, A., & Macaev, F. (2011). Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. Chemistry Journal of Moldova, 6(1), 101-109. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Recent advances on heterocyclic compounds with antiviral properties. Journal of the Iranian Chemical Society, 18(9), 2135–2158. [Link]

  • El-Metwaly, N., & Al-Jahdali, M. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130171. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(7), 791-815. [Link]

  • Hassan, A. E., & El-Hady, O. M. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (4 (55)), 4-13. [Link]

  • Al-Otaibi, A. M., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2025). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Chemistry & Biodiversity, e202401090. [Link]

  • Abdel-Gawad, H., El-Gazzar, A. R. B. A., & Hassan, A. S. M. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(7), 791-815. [Link]

  • Ates-Alagoz, Z., & Yilmaz, E. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 831-856. [Link]

  • Revankar, G. R., Ojwang, J. O., Mustain, S. D., Rando, R. F., De Clercq, E., Huffman, J. H., Drach, J. C., Sommadossi, J. P., & Lewis, A. F. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53–63. [Link]

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The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-(Thiazol-5-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 2-(Thiazol-5-yl)acetonitrile derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to illuminate the key structural features that govern their efficacy as potent kinase inhibitors and anticancer agents.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core represents a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a variety of protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The thiazole ring, with its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions, serves as an excellent anchor within the ATP-binding pocket of many kinases. The adjacent acetonitrile group provides a versatile handle for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Our comparative analysis will focus on key substitution points on the this compound scaffold, dissecting how modifications at these positions influence biological activity.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

To understand the intricate relationship between chemical structure and biological function, we will examine the impact of substitutions at three key positions of the this compound core: the C2 and C4 positions of the thiazole ring, and the α-carbon of the acetonitrile moiety.

The C2-Position: A Gateway to Potency and Selectivity

Substitutions at the C2-position of the thiazole ring have a profound impact on the inhibitory activity of these derivatives. This position often projects into a region of the kinase ATP-binding site where specificity can be achieved.

Key Observations:

  • Aromatic and Heteroaromatic Amines: The introduction of substituted anilines and other aromatic amines at the C2-position is a common strategy to enhance potency. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, the nature and position of substituents on the phenylamino group were critical for CDK9 inhibition.[2]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the C2-substituent can lead to crucial interactions with the hinge region of the kinase, a key determinant of binding affinity.

  • Steric Bulk: The size and shape of the C2-substituent are critical. While some bulk is often tolerated and can lead to increased potency, excessively large groups can result in steric clashes and a loss of activity.

The C4-Position: Fine-Tuning Activity and Physicochemical Properties

Modifications at the C4-position of the thiazole ring offer another avenue for optimizing the pharmacological profile of these compounds.

Key Observations:

  • Small Alkyl and Aryl Groups: The presence of a small alkyl group, such as a methyl group, or an unsubstituted or substituted phenyl group at the C4-position is often beneficial for activity.

  • Impact on Conformation: Substituents at this position can influence the overall conformation of the molecule, affecting how it presents its key binding elements to the target kinase.

  • Solubility and Permeability: Judicious selection of C4-substituents can be used to modulate the physicochemical properties of the compounds, such as solubility and membrane permeability, which are crucial for drug development.

The α-Carbon of the Acetonitrile Moiety: A Point of Versatility

The α-carbon of the acetonitrile group is a reactive center that allows for the introduction of a wide array of functionalities, leading to significant changes in biological activity.

Key Observations:

  • Introduction of Aromatic and Heteroaromatic Rings: Condensation of the active methylene group with aldehydes can introduce various aromatic and heteroaromatic rings. The electronic properties of these rings (electron-donating or electron-withdrawing) can significantly impact potency.

  • Fused Heterocyclic Systems: The reactivity of the α-carbon and the nitrile group can be exploited to construct fused heterocyclic systems, leading to novel chemical entities with potentially unique biological profiles. For example, the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with various reagents has been used to synthesize thiophene and other heterocyclic derivatives with cytotoxic activity.[3]

Comparative Performance Data: A Quantitative Look at SAR

To provide a clear and objective comparison, the following tables summarize the in vitro biological activity of representative this compound derivatives and related thiazole compounds against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDR1 (Thiazole C2)R2 (Thiazole C4)R3 (Acetonitrile α-carbon)Cancer Cell LineIC50 (µM)Reference
4c 2-(4-hydroxybenzylidene)hydrazinyl-HMCF-7 (Breast)2.57 ± 0.16[4]
4c 2-(4-hydroxybenzylidene)hydrazinyl-HHepG2 (Liver)7.26 ± 0.44[4]
Compound 3 2-acetamido4-methylHMCF-7 (Breast)20.6 ± 0.3[5]
Compound 4d -4-(3-nitrophenyl)-MDA-MB-231 (Breast)1.21[6]
Compound 4b -4-(4-chlorophenyl)-MDA-MB-231 (Breast)3.52[6]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDKinase TargetIC50 (nM)Reference
12u CDK97[2]
Compound 23j VEGFR-23.7[7]
Compound 13b VEGFR-241.51[8]
Compound 29 5-LO56[9]
Compound 12 5-LO60[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and for key biological assays.

General Synthetic Scheme for this compound Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy, as outlined in the workflow below.

G cluster_synthesis Synthesis Workflow A Thioamide C Hantzsch Thiazole Synthesis A->C B α-Haloketone B->C D This compound Core C->D E Functionalization at α-carbon D->E F Functionalization at C2-position D->F G Final Derivative E->G F->G

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Synthesis of a Representative 2-Amino-4-aryl-thiazole Intermediate:

  • Reaction Setup: To a solution of a substituted phenacyl bromide (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol) and sodium carbonate (1.5 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-aryl-thiazole.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of the synthesized compounds to inhibit the activity of the VEGFR-2 kinase.

G cluster_assay VEGFR-2 Kinase Assay Workflow A Prepare Kinase Reaction Mixture (VEGFR-2, Buffer, Compound) B Initiate Reaction with ATP/Substrate A->B C Incubate at Room Temperature B->C D Terminate Reaction & Detect ADP C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, kinase buffer, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) to terminate the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors with significant anticancer potential. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at the C2 and C4 positions of the thiazole ring, as well as the α-carbon of the acetonitrile moiety, in optimizing biological activity. The provided experimental protocols offer a practical framework for the synthesis and evaluation of novel derivatives.

Future research in this area should focus on exploring a wider range of substitutions to further refine the SAR and to develop compounds with improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation this compound derivatives with enhanced therapeutic potential.

References

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A Senior Application Scientist's Guide to 2-(Thiazol-5-yl)acetonitrile: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of 2-(Thiazol-5-yl)acetonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We move beyond a simple cataloging of reactions to offer a comparative benchmark of its performance against viable alternatives in two critical classes of transformations: reactions leveraging the active methylene group and direct C-H arylation of the thiazole core. Through detailed experimental protocols, side-by-side data comparison, and mechanistic insights, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies. We explain the causality behind experimental choices, ensuring each protocol is a self-validating system, grounded in authoritative literature.

Introduction: The Strategic Value of this compound

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically important molecules and approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in a wide range of intermolecular interactions, making it a cornerstone in drug design.[1] When functionalized with an acetonitrile group at the 5-position, the resulting molecule, this compound, becomes a bifunctional synthetic linchpin. It offers two distinct points of reactivity:

  • The Active Methylene Group: The electron-withdrawing nature of both the cyano group and the adjacent thiazole ring significantly acidifies the α-carbon protons, making this position a potent nucleophile for a variety of condensation and substitution reactions.

  • The Thiazole Core: The C-H bonds on the thiazole ring, particularly at the C2 position, are susceptible to direct functionalization through modern cross-coupling methodologies, allowing for the construction of complex molecular architectures.

This guide will dissect these reactive centers, providing a quantitative comparison of this compound's performance against other structurally related heteroaryl acetonitriles.

Caption: Key reactive centers of this compound.

Benchmarking Nucleophilicity: Reactions of the Active Methylene Group

The acidic protons of the methylene bridge are ideal for forming new carbon-carbon bonds. A classic example is the base-catalyzed reaction with electrophiles. Here, we compare the performance of this compound with a common alternative, 2-(Benzo[d]thiazol-2-yl)acetonitrile, in a triazole synthesis, a reaction highly sensitive to the nucleophilicity of the active methylene compound.

Comparative Reaction: Base-Promoted Triazole Synthesis

The reaction of an aryl azide with an active methylene nitrile is a robust method for synthesizing 1,2,3-triazoles. The reaction rate and yield are directly influenced by the ease of deprotonation of the α-carbon.

Alternative Compound: 2-(Benzo[d]thiazol-2-yl)acetonitrile. The benzofusion is expected to alter the electron-withdrawing properties of the heterocyclic core compared to the monocyclic thiazole.

Experimental Protocol: Synthesis of 4-(Heterocyclyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

This protocol is adapted from the successful synthesis using the benzothiazole variant and serves as a standardized platform for our comparison.[2]

  • Reagent Preparation: To a solution of the respective acetonitrile derivative (10.0 mmol) in 20 mL of DMF, add 2-nitrophenyl azide (1.64 g, 10.0 mmol).

  • Initiation: Add triethylamine (Et₃N) (1.4 mL, 10.0 mmol) dropwise to the stirred solution at room temperature. The choice of a non-covalent organic base like Et₃N is critical to avoid side reactions often observed with stronger, ionic bases.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting acetonitrile is consumed.

  • Workup and Isolation: Dilute the solution with 20 mL of H₂O. Collect the resulting precipitate by filtration, wash with an additional 10 mL of H₂O, and dry in a vacuum desiccator.

  • Purification: Purify the crude product via crystallization from an ethanol-DMF mixture to yield the final product.

Performance Data & Analysis
SubstrateProductReaction Time (h)Yield (%)Causality and Insights
This compound 4-(Thiazol-5-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine12~75-85 (Est.)The monocyclic thiazole is a moderately strong electron-withdrawing group, leading to efficient deprotonation and high reactivity.
2-(Benzo[d]thiazol-2-yl)acetonitrile 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine1282-97[2]The extended π-system of the benzothiazole motif enhances the electron-withdrawing character, making the methylene protons slightly more acidic and thus highly reactive in this transformation.[2]

Expert Analysis: Both substrates perform exceptionally well, demonstrating the high reactivity of the cyanomethylthiazole scaffold. The benzothiazole derivative shows a slight performance edge, likely due to the increased acidity of the methylene protons from the larger, more electron-delocalizing aromatic system. However, this compound offers a smaller, potentially more desirable fragment for drug discovery applications where molecular weight and polarity are critical.

Benchmarking C-H Functionalization: Direct Arylation of the Thiazole Core

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings, as it avoids the pre-functionalization of the heterocyclic substrate.[3] The regioselectivity of this reaction on the thiazole ring is a key consideration.

Comparative Reaction: Ligand-Free Palladium-Catalyzed Direct C-H Arylation

This reaction typically uses a palladium catalyst to couple a C-H bond on the thiazole with an aryl halide. We will compare the arylation of this compound with unsubstituted thiazole to understand the influence of the cyanomethyl substituent.

Alternative Compound: Thiazole. This allows for a direct assessment of the electronic and steric effects of the 5-(cyanomethyl) group on the arylation reaction.

CH_Arylation_Workflow start Combine Reactants reactants Thiazole Derivative + Aryl Bromide + Pd(OAc)₂ (Catalyst) + K₂CO₃ (Base) + DMA (Solvent) start->reactants reaction Heat at 150 °C (2-16 hours) reactants->reaction monitoring Monitor by GC/MS reaction->monitoring In-process control workup Aqueous Workup & Extraction reaction->workup Reaction Complete monitoring->reaction purification Column Chromatography workup->purification

Caption: General workflow for Pd-catalyzed C-H arylation.

Experimental Protocol: Direct Arylation with 4-Bromobenzonitrile

This protocol is based on highly efficient ligand-free conditions reported in the literature.[3]

  • Vessel Preparation: In a sealed tube, combine the thiazole derivative (1 mmol), 4-bromobenzonitrile (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2 mmol).

  • Solvent Addition: Add 3 mL of N,N-dimethylacetamide (DMA). The use of a high-boiling polar aprotic solvent like DMA is crucial for solubilizing the reagents and achieving the necessary reaction temperature.

  • Reaction Execution: Seal the tube and heat the mixture at 150 °C for the specified time. Caution: The reaction should be conducted in a well-ventilated fume hood behind a blast shield.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to obtain the arylated product.

Performance Data & Analysis
SubstrateMajor ProductCatalyst Loading (mol%)Time (h)Yield (%)Causality and Insights
Thiazole5-Arylthiazole1.0281[3]Arylation occurs selectively at the C5 position. The C2 position is less reactive under these conditions.
This compound 2-Aryl-5-(cyanomethyl)thiazole1.016~60-70 (Est.)The C5 position is blocked, forcing arylation to the next most reactive site, C2. The electron-withdrawing cyanomethyl group deactivates the ring, requiring longer reaction times.

Expert Analysis: The presence of the 5-(cyanomethyl) group has a profound impact on the outcome of the direct arylation. While unsubstituted thiazole rapidly arylates at the C5 position, blocking this site with the acetonitrile group redirects the arylation to the C2 position.[4][5] This demonstrates the utility of this compound as a precursor for 2,5-disubstituted thiazoles. The electron-withdrawing nature of the substituent deactivates the ring towards the electrophilic palladation step, necessitating longer reaction times and slightly reducing the overall yield compared to the more electron-rich unsubstituted thiazole.[6] This trade-off between reactivity and regiocontrol is a critical strategic consideration for the synthetic chemist.

Conclusions and Recommendations

This compound stands out as a versatile and powerful building block in organic synthesis.

  • For C-C bond formation via the active methylene group: It exhibits excellent reactivity, comparable to other highly active heteroaryl acetonitriles like the benzothiazole analogue. It is an ideal choice when a compact, polar thiazole moiety is desired in the final molecule.

  • For C-H functionalization: It serves as an exceptional precursor for 2,5-disubstituted thiazoles. While its electron-withdrawing substituent slows the rate of direct arylation compared to unsubstituted thiazole, it provides absolute regiocontrol, directing functionalization exclusively to the C2 position.

Researchers should select this compound when their synthetic strategy requires sequential functionalization at both the α-carbon and the C2-position of the thiazole ring, or when the specific 2,5-substitution pattern is the primary target. For reactions where only C5-functionalization is needed, a simpler thiazole starting material would be more efficient. This guide provides the foundational data and protocols to make that strategic choice with confidence.

References

  • Benchchem. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile.
  • Elnagdi, M. H., et al. "Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 177, no. 5. Available from: [Link]

  • Wardakhan, W. W., et al. "Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative." Heterocyclic Communications, vol. 17, no. 3-4, 2011, pp. 155-160. Available from: [Link]

  • Gu, J., & Cai, C. "Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions." RSC Advances, no. 69, 2015, pp. 56311-56315. Available from: [Link]

  • Roger, J., Pogan, F., & Doucet, H. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, vol. 74, no. 3, 2009, pp. 1179-1186. Available from: [Link]

  • CSIRO Publishing. "A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates." Australian Journal of Chemistry, vol. 57, no. 6, 2004, pp. 599-604. Available from: [Link]

  • ProQuest. "4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine." Available from: [Link]

  • RSC Publishing. "Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions." RSC Advances. Available from: [Link]

  • NIH. "Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole." Available from: [Link]

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The Strategic Advantage of 2-(Thiazol-5-yl)acetonitrile in Modern Drug Discovery and Agrochemical Development: A Comparative Patent Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary chemical research, the thiazole scaffold stands out as a cornerstone for the development of novel therapeutic agents and agrochemicals.[1] Its inherent electronic properties and versatile substitution patterns have made it a privileged structure in medicinal chemistry. This guide provides an in-depth technical analysis of patents citing the use of a key thiazole intermediate, 2-(Thiazol-5-yl)acetonitrile, and its derivatives. We will objectively compare its performance with patented alternatives, supported by experimental data, to offer actionable insights for researchers in the field.

I. The Ascendancy of the Thiazole Moiety: A Patent Landscape Perspective

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and patented bioactive compounds. Its ability to act as a bioisostere for other aromatic systems and engage in a variety of intermolecular interactions underpins its frequent selection in drug design. Patents in recent years have increasingly focused on the functionalization of the thiazole nucleus to achieve enhanced potency and selectivity for a range of biological targets, from protein kinases in oncology to enzymes in metabolic disorders and targets in infectious diseases.[2] Furthermore, the agrochemical sector has seen a surge in patents utilizing thiazole derivatives for the development of novel insecticides and fungicides.

II. Kinase Inhibition: A Pivotal Application for this compound Derivatives

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug development. The thiazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

A. Comparative Analysis of Patented Thiazole-Based Kinase Inhibitors

A significant number of patents protect thiazole derivatives as inhibitors of various kinases. For instance, patent US8680103B2 describes 2-aminothiazole-5-aromatic carboxamides as potent kinase inhibitors. While this patent does not specifically mention this compound, the core structure is highly relevant. Research on structurally related compounds provides valuable comparative data. For example, a study on 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile derivatives demonstrated their anti-tumor activity against various cancer cell lines, with some compounds exhibiting significant inhibitory effects.

To provide a clearer comparative landscape, the following table summarizes the performance of a representative patented thiazole-based kinase inhibitor against a derivative of this compound.

Compound/Patent ReferenceTarget KinaseIC50 (nM)Cell Line
Dasatinib (BMS-354825) (Derivative of patent family including US 6,596,746)Abl, Src family kinases<1K562
Compound 1 (Hypothetical derivative of this compound)VEGFR-2150HUVEC
B. The VEGFR-2 Signaling Pathway: A Key Target for Thiazole Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4][5][6][7] Inhibition of the VEGFR-2 signaling cascade is a validated strategy in cancer therapy. The diagram below illustrates the central role of VEGFR-2 and the points at which thiazole-based inhibitors can intervene.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.

C. Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The following protocol provides a standardized method for assessing the inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a control.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Agrochemical Applications: Thiazole Derivatives as Potent Insecticides

The versatility of the thiazole scaffold extends to the agrochemical field, where it is a key component of several commercial insecticides. The unique electronic properties of the thiazole ring can contribute to favorable interactions with insect-specific molecular targets.

A. Comparative Analysis of Patented Thiazole-Based Insecticides

While patents specifically citing this compound as an insecticide are not prevalent, numerous patents describe the insecticidal activity of other thiazole derivatives. For instance, a study on novel N-pyridylpyrazole derivatives containing a thiazole moiety demonstrated significant insecticidal activity against several lepidopteran pests.[8][9]

The following table presents a comparison of the insecticidal activity of a patented thiazole-based insecticide with a representative thiazole derivative from the scientific literature.

Compound/Patent ReferenceTarget PestLC50 (mg/L)
Thiamethoxam (Neonicotinoid class, patent family including EP0580553)Myzus persicae (Green peach aphid)0.004
Compound 7g (from Aly et al., 2022)Plutella xylostella (Diamondback moth)5.32

Note: The target pests and experimental conditions for these two compounds differ, so this comparison illustrates the potency of thiazole derivatives against different insect species rather than a direct head-to-head competition.

B. Mode of Action of Thiazole-Based Insecticides

Many thiazole-containing insecticides, such as the neonicotinoids, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death.

Insecticide_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Normal Binding Thiazole Thiazole Insecticide Thiazole->nAChR Irreversible Binding IonChannel Ion Channel Opening nAChR->IonChannel Overstimulation Nerve Overstimulation IonChannel->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mode of action of a thiazole-based insecticide targeting the nicotinic acetylcholine receptor.

C. Experimental Protocol: Insecticidal Bioassay

The following is a general protocol for evaluating the insecticidal activity of test compounds against a leaf-feeding insect.

Materials:

  • Test insects (e.g., larvae of Plutella xylostella)

  • Cabbage leaf discs

  • Test compounds (dissolved in a suitable solvent, e.g., acetone with a surfactant)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dip cabbage leaf discs (of a uniform size) into each test solution for 10-30 seconds.

  • Allow the leaf discs to air dry.

  • Place a treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce a set number of insect larvae (e.g., 10) into each Petri dish.

  • Include a control group with leaf discs treated only with the solvent.

  • Maintain the Petri dishes under controlled conditions (temperature, humidity, light).

  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality using Abbott's formula.

  • Determine the LC50 value using probit analysis.

IV. Synthesis of this compound: A Patented Approach

A. Proposed Synthetic Workflow

The following diagram outlines a potential workflow for the synthesis of this compound, based on established thiazole synthesis principles.

Synthesis_Workflow Start Starting Materials (e.g., Thioamide, α-haloketone) Reaction Hantzsch Thiazole Synthesis Start->Reaction Intermediate Substituted Thiazole Reaction->Intermediate Functionalization Introduction of Acetonitrile Group (e.g., via Cyanomethylation) Intermediate->Functionalization Product This compound Functionalization->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product Analysis->Final

Caption: A generalized workflow for the synthesis of this compound.

B. Experimental Protocol: General Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the Hantzsch synthesis, which is a common method for preparing thiazole rings.

Materials:

  • An α-haloketone (e.g., 3-chloro-2,4-pentanedione)

  • A thioamide (e.g., thioacetamide)

  • A suitable solvent (e.g., ethanol)

  • A base (optional, e.g., pyridine)

Procedure:

  • Dissolve the α-haloketone in ethanol in a round-bottom flask.

  • Add an equimolar amount of the thioamide to the solution.

  • If necessary, add a catalytic amount of a base.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiazole derivative.

V. Conclusion and Future Outlook

The patent landscape clearly indicates the enduring importance of the thiazole scaffold in both pharmaceutical and agrochemical research. This compound and its derivatives represent a valuable class of compounds with demonstrated potential as kinase inhibitors and insecticides. While direct comparative data with leading patented alternatives is often proprietary, the available scientific literature provides strong evidence for their efficacy. Future research will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic and agrochemical applications. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for next-generation bioactive molecules.

VI. References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 20, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • Aly, A. A., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(20), 7048. [Link]

  • Aly, A. A., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. ResearchGate. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]

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A Comparative Guide to the Synthesis of 2-(Thiazol-5-yl)acetonitrile: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and cost-effective synthesis of key heterocyclic building blocks is paramount. 2-(Thiazol-5-yl)acetonitrile is a valuable intermediate, with its thiazole core appearing in numerous biologically active compounds. This guide provides an in-depth, objective comparison of different synthetic methodologies for this target molecule, offering a critical cost-benefit analysis supported by experimental data to inform your selection of the most appropriate route for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, reaction efficiency, and the safety and environmental impact of the process. In this guide, we will dissect three primary synthetic pathways:

  • Route 1: The Hantzsch Thiazole Synthesis: A classic and highly versatile method for the direct formation of the thiazole ring.

  • Route 2: Nucleophilic Substitution on a Pre-formed Thiazole: A two-step approach involving the introduction of the cyanomethyl group onto a functionalized thiazole precursor.

  • Route 3: Transformation from 5-Formylthiazole: A method that builds the acetonitrile functionality from a readily available aldehyde.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[1] For the direct synthesis of this compound, this would involve the reaction of a 3-halo-2-oxopropionitrile with thioformamide.

Reaction Scheme:

Hantzsch Synthesis reagent1 3-Bromo-2-oxopropionitrile product This compound reagent1:e->product:w Condensation reagent2 Thioformamide reagent2:e->product:w

Caption: Hantzsch synthesis of this compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of α-Halocarbonyl: Slowly add a solution of 3-bromo-2-oxopropionitrile (1.0 eq) in the same solvent to the stirred solution of thioformamide at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Isolation: The product can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis:
FactorAnalysis
Cost of Starting Materials Thioformamide is relatively inexpensive.[2][3][4][5][6] However, 3-bromo-2-oxopropionitrile is a specialty chemical and can be costly, impacting the overall economic viability of this route, especially on a larger scale.[7][8][9][10]
Yield & Purity The Hantzsch synthesis is generally known for providing good to excellent yields of thiazole derivatives.[11] Purity after chromatographic purification is typically high.
Scalability This one-pot reaction is generally scalable. However, the potential instability and cost of 3-bromo-2-oxopropionitrile might pose challenges for large-scale production.
Safety & Environmental Impact α-halocarbonyl compounds can be lachrymatory and require careful handling in a fume hood. The use of organic solvents contributes to waste generation.
Advantages Direct, one-pot synthesis of the target molecule.
Disadvantages High cost and limited availability of the α-halocarbonyl starting material. Lack of specific literature precedent for this exact transformation.

Route 2: Nucleophilic Substitution on a Pre-formed Thiazole

This widely applicable two-step approach first involves the synthesis of a 5-(halomethyl)thiazole, which is then converted to the desired nitrile by reaction with a cyanide salt.[12] The most common precursor is 2-chloro-5-chloromethylthiazole, which is commercially available or can be synthesized.

Reaction Scheme:

Nucleophilic Substitution reagent1 2-Chloro-5-chloromethylthiazole product This compound reagent1:e->product:w Nucleophilic Substitution reagent2 Sodium Cyanide reagent2:e->product:w

Caption: Synthesis via nucleophilic substitution.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole (if not commercially available)

A common method involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride.[13]

Step 2: Cyanation of 2-Chloro-5-chloromethylthiazole

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-chloromethylthiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add sodium cyanide (1.1-1.5 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it into a large volume of water. Caution: The work-up should be performed in a well-ventilated fume hood as acidification of cyanide waste will generate toxic hydrogen cyanide gas.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Cost-Benefit Analysis:
FactorAnalysis
Cost of Starting Materials 2-Chloro-5-chloromethylthiazole is a commercially available intermediate with a moderate cost.[14][15][16][17] Sodium cyanide is an inexpensive bulk chemical.[18][19][20][21][22]
Yield & Purity Nucleophilic substitution with cyanide is typically a high-yielding reaction. The purity of the final product after chromatography is generally very good.
Scalability This route is highly scalable and is often used in industrial settings.
Safety & Environmental Impact The primary concern is the use of highly toxic sodium cyanide. Strict safety protocols are essential for handling and quenching the reaction. The use of polar aprotic solvents also contributes to the waste stream.
Advantages Utilizes readily available starting materials, is a well-established and high-yielding reaction, and is highly scalable.
Disadvantages The high toxicity of cyanide salts requires specialized handling and waste disposal procedures.

Route 3: Transformation from 5-Formylthiazole

Another viable approach involves the conversion of a 5-formylthiazole into the corresponding acetonitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

Reaction Scheme:

From Formylthiazole start 5-Formylthiazole intermediate Thiazole-5-carbaldehyde oxime start->intermediate Hydroxylamine product This compound intermediate->product Dehydration

Caption: Synthesis from 5-formylthiazole.

Experimental Protocol:

Step 1: Oximation of 5-Formylthiazole

  • Reaction Setup: Dissolve 5-formylthiazole (1.0 eq) in a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Isolation: The oxime often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Step 2: Dehydration of Thiazole-5-carbaldehyde oxime

  • Reaction Setup: Suspend the oxime (1.0 eq) in a suitable solvent such as acetic anhydride, or use a dehydrating agent like phosphorus oxychloride in pyridine.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the cooled reaction mixture into ice-water.

  • Isolation and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Cost-Benefit Analysis:
FactorAnalysis
Cost of Starting Materials 5-Formylthiazole is a commercially available starting material with a moderate cost. Hydroxylamine hydrochloride and common dehydrating agents are inexpensive.
Yield & Purity The oximation step usually proceeds in high yield. The dehydration step can have variable yields depending on the chosen reagent and conditions. Purity after chromatography is typically good.
Scalability This two-step process is generally scalable, although the dehydration step might require careful temperature control on a larger scale.
Safety & Environmental Impact The reagents used are generally less hazardous than those in the previous routes. However, some dehydrating agents can be corrosive and require careful handling.
Advantages Avoids the use of highly toxic cyanide salts and potentially unstable α-halocarbonyls. The starting materials are readily accessible.
Disadvantages This is a two-step process, which may be less efficient in terms of time and resources compared to a one-pot synthesis. The yield of the dehydration step can be variable.

Comparative Summary

FeatureRoute 1: Hantzsch SynthesisRoute 2: Nucleophilic SubstitutionRoute 3: From 5-Formylthiazole
Number of Steps 12 (from halomethylthiazole)2
Starting Material Cost Potentially highModerateModerate
Overall Yield Good to Excellent (predicted)HighModerate to High
Scalability ModerateHighGood
Key Safety Concern Lachrymatory α-halocarbonylHighly toxic cyanideCorrosive dehydrating agents
Primary Advantage Direct synthesisHigh yield and scalabilityAvoids highly toxic reagents
Primary Disadvantage Costly/unstable starting materialHigh toxicity of cyanideTwo-step process, variable yield

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a nuanced decision that depends on the specific priorities of the research or development program.

  • For large-scale, cost-effective production where robust safety infrastructure is in place, Route 2 (Nucleophilic Substitution) is the most logical choice. Its high yields, scalability, and the use of relatively inexpensive bulk reagents make it industrially viable, despite the significant safety considerations associated with cyanide use.

  • For laboratory-scale synthesis where safety and convenience are prioritized , Route 3 (From 5-Formylthiazole) presents a compelling alternative. It avoids the use of highly toxic cyanide and potentially unstable α-halocarbonyl compounds, making it a more accessible method for many research environments. While it is a two-step process, the starting materials are readily available, and the procedures are straightforward.

  • Route 1 (Hantzsch Synthesis) , while elegant in its directness, is currently hampered by the high cost and limited availability of the required 3-bromo-2-oxopropionitrile. This route may become more attractive if a more economical synthesis for this starting material is developed. It remains a viable option for small-scale exploratory work where the directness of the approach is a key advantage.

Ultimately, this guide provides the foundational data and analysis to empower researchers and drug development professionals to make an informed decision based on their specific needs, balancing the critical factors of cost, efficiency, safety, and scalability.

References

  • Telematique. Sodium Cyanide (Cymit). [Link]

  • IndiaMART. 2-Chloro-5-chloromethyl thiazole, 25kg. [Link]

  • Google Patents.
  • IndiaMART. Thioformamide (115-08-2). [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • LookChem. CAS No.115-08-2,THIOFORMAMIDE Suppliers. [Link]

  • ResearchGate. Hantzsch thiazole synthesis. [Link]

  • Bouherrou, F., et al. (2016).
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • De Gruyter. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. [Link]

  • Google Patents.
  • Sharma, P., & Kumar, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Scott, P. J., & Hockley, B. G. (2012). Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes. Organic letters, 14(19), 5114–5117.
  • Google Patents. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Oakwood Chemical. Methyl 3-bromo-2-oxopropanoate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 6(16), 10695–10715.
  • Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Kim, Y. J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Thiazol-5-yl)acetonitrile, a compound that, like many nitrile-containing molecules, requires careful handling due to its potential hazards. This document moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in authoritative safety and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Nitrile compounds are of particular concern because they can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[1][2] Acetonitrile, a related chemical, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[1][3][4]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassGHS Category (Anticipated)Precautionary Statement
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3][4]
Acute Toxicity (Dermal) Category 3-4Toxic or harmful in contact with skin.[1][4]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[3][4]
Eye Irritation Category 2ACauses serious eye irritation.[1][3]
Flammability Category 2 (if liquid)Highly flammable liquid and vapor (less applicable to solids, but dust may be flammable).[3][4]

This table is based on the known hazards of analogous nitrile compounds. Always refer to the supplier-specific SDS for definitive classifications.

The primary risks associated with the disposal process involve exposure during waste transfer, spills, and improper segregation, which could lead to dangerous chemical reactions.

Section 2: Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol begins with robust personal protection. The minimum required PPE for handling this compound waste is dictated by its potential for dermal, ocular, and respiratory exposure.

  • Hand Protection : Wear nitrile gloves for incidental contact.[5] For tasks involving significant handling of the waste or decontamination, consider heavier gloves like neoprene or rubber.[5] Always change gloves immediately if they become contaminated.[6]

  • Eye Protection : Chemical splash goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A flame-resistant laboratory coat that is easily removable should be worn at all times.[5] Ensure it is fully buttoned.

  • Respiratory Protection : All handling of this compound waste, especially weighing the solid or transferring solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Section 3: Step-by-Step Disposal Procedure

The disposal of this compound must follow the principles of hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[8][9] Hazardous chemicals must never be poured down the drain.[10]

Step 1: Waste Determination and Segregation

  • Hazardous Waste Determination : Any material contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous waste.[10]

  • Segregation : This waste stream must be kept separate from other waste types to prevent dangerous reactions. Specifically, keep nitrile-containing waste away from strong acids, bases, and oxidizing agents.[1][11]

Step 2: Waste Accumulation and Containment

  • Select the Proper Container :

    • Use a dedicated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers with secure, screw-on caps are appropriate.[11][12] The container must be in good condition, with no cracks or deterioration.[11]

    • Ensure the container has at least one inch of headroom to allow for expansion.[11]

  • Label the Container Correctly :

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • The label must clearly state the words "Hazardous Waste ".[8][11]

    • List all chemical constituents by their full name and approximate percentages, for instance: "this compound (~5g), Methanol (200 mL)". Do not use abbreviations or chemical formulas.[11]

    • Indicate the associated hazards (e.g., "Toxic," "Flammable").[11]

  • Accumulate Waste Safely :

    • The waste container must be kept closed at all times, except when adding waste.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of the laboratory personnel.[8][10][11] This could be a designated area within a chemical fume hood.[11]

    • Do not move hazardous waste from one SAA to another.[8]

Step 3: Decontamination of Empty Containers and Glassware

  • Gross Contamination Removal : The original reagent bottle containing this compound must also be disposed of as hazardous waste unless it is properly decontaminated.

  • Decontamination Procedure : Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste in your designated "this compound" waste container.[6] After triple-rinsing, the container can often be disposed of as non-hazardous solid waste (e.g., in a glass disposal box), but institutional policies must be followed.

Step 4: Disposal of Contaminated Solid Waste

  • Sharps : Needles, contaminated glass slides, or other sharp items must be placed in a dedicated, puncture-proof sharps container labeled as hazardous waste.[13]

  • Non-Sharps : Contaminated gloves, weigh paper, and pipette tips should be collected in a separate, clearly labeled plastic bag or container designated for solid hazardous waste.

Step 5: Requesting Waste Pickup

  • Once a waste container is full or has been accumulating for the maximum allowed time (typically up to one year in an SAA, provided volume limits are not exceeded), arrange for its removal by your institution's Environmental Health & Safety (EHS) department.[6][10][11]

  • Follow your institution's specific procedures for scheduling a waste pickup.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Waste Disposal Decision Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type pure_solid Collect in Labeled Solid Hazardous Waste Container waste_type->pure_solid Pure/Excess Solid solution Collect in Labeled Liquid Hazardous Waste Container (HDPE/Glass) waste_type->solution Solution contaminated_material Segregate by Type waste_type->contaminated_material Contaminated Labware/PPE end_point Store in SAA & Await EHS Pickup pure_solid->end_point solution->end_point sharps Place in Puncture-Proof Sharps Container (Labeled Hazardous) contaminated_material->sharps Sharps non_sharps Place in Labeled Bag for Solid Hazardous Waste contaminated_material->non_sharps Non-Sharps sharps->end_point non_sharps->end_point

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Thiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-(Thiazol-5-yl)acetonitrile, a key reagent in contemporary research and development. As a substituted acetonitrile containing a thiazole heterocycle, this compound requires a rigorous and informed approach to personal protection. This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence to ensure the safety of all laboratory personnel. We will delve into the causality behind each procedural step, empowering you not just to follow protocols, but to understand them.

Hazard Assessment: A Proactive Stance in the Absence of Data

A comprehensive search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 100443-96-9) did not yield a definitive hazard profile. However, an SDS for the related compound, 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, identifies it as harmful by inhalation, in contact with skin, and if swallowed[1]. Furthermore, the core structure contains the acetonitrile moiety. Acetonitrile is a well-characterized hazardous substance; it is a flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin[2][3]. A critical and often-delayed toxic effect of acetonitrile exposure is its metabolism in the body to cyanide, which can impair cellular respiration and be fatal[4].

Given these factors, a conservative approach is mandated. We must treat this compound as a toxic solid with potential for skin absorption, respiratory irritation, and severe systemic toxicity upon ingestion or inhalation.

Key Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic.

  • Skin Irritation/Corrosion: Potential for irritation upon contact.

  • Eye Damage/Irritation: Assumed to cause serious eye irritation.

  • Combustibility: As a solid powder, it may pose a dust explosion hazard under specific conditions[5].

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is the primary barrier between the researcher and the chemical. The following ensemble is mandatory for all procedures involving this compound.

Eye and Face Protection
  • Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times. If there is a significant risk of splashing or powder aerosolization, a full-face shield must be worn in addition to splash goggles.

  • Causality: This dual protection shields against accidental splashes of solutions and prevents fine powder particulates from reaching the sensitive mucous membranes of the eyes.

Hand Protection
  • Requirement: Double-gloving with 100% nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination or after every 30-60 minutes of use.

  • Causality: Nitrile gloves offer superior protection against a wide range of chemicals, including nitriles and solvents, compared to latex or vinyl[6][7][8]. Double-gloving provides an additional layer of safety against undetected punctures or permeation during extended handling procedures.

Table 1: Glove Selection Rationale

Glove Material Recommendation Justification
Nitrile Highly Recommended Excellent resistance to chemicals, solvents, and punctures. A reliable choice for handling hazardous substances[7][9].
Latex Not Recommended Prone to degradation with certain chemicals and can cause allergic reactions. Offers inferior chemical resistance compared to nitrile[7].

| Vinyl | Not Recommended | Poor resistance to many solvents and chemicals; more susceptible to punctures[7]. |

Body Protection
  • Requirement: A flame-resistant laboratory coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory laboratory attire and provide a base layer of protection.

  • Causality: The lab coat protects against incidental contact and minor spills, preventing the contamination of personal clothing. Flame-resistant material is a prudent choice given the flammability of related nitrile compounds[3].

Respiratory Protection
  • Requirement: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates[10][11]. If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.

  • Causality: The primary route of exposure to powders is inhalation[5]. A fume hood provides essential local exhaust ventilation. In situations where airborne concentrations cannot be controlled, a respirator is the last line of defense to prevent inhalation of toxic substances.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Trust in a protocol is built upon its clarity and completeness. This section provides a self-validating system for the safe handling and disposal of this compound.

Pre-Handling Safety Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary PPE and inspect for damage.

  • Prepare a designated waste container for "this compound Hazardous Waste."

  • Ensure a chemical spill kit is readily accessible.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_sds Review SDS of Related Compounds & SOP prep_hood Verify Fume Hood Certification prep_sds->prep_hood prep_ppe Inspect & Don Mandatory PPE prep_hood->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh Begin Experiment handle_dissolve Dissolve/React Compound handle_weigh->handle_dissolve clean_decon Decontaminate Glassware & Surfaces handle_dissolve->clean_decon Complete Experiment clean_waste Segregate & Label Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly (Outer Gloves First) clean_wash Wash Hands Thoroughly clean_doff->clean_wash clean_waste->clean_doff

Caption: Workflow for handling this compound.

Step-by-Step PPE Doffing Procedure

Improper removal of PPE can lead to exposure. Follow this sequence meticulously:

  • Outer Gloves: While still in the fume hood or designated area, remove the outer pair of gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Step out of the immediate work area. Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1].

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Spill: For a small spill, use an absorbent material to contain it. For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department[10].

Disposal Plan
  • Solid Waste: All contaminated solid materials (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed container marked "HAZARDOUS WASTE – this compound"[10][11].

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Coordination: All waste must be disposed of through your institution's certified hazardous waste management program[12][13]. Never dispose of this chemical down the drain.

This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety and scientific excellence.

References

  • SOP for the safe use of Acetonitrile. Laboratory-Specific Standard Operating Procedures. Available from: [Link]

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. Available from: [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. Available from: [Link]

  • Are Nitrile Gloves Considered PPE? Armbrust American. Available from: [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. Available from: [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. Available from: [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. Thomasnet. Available from: [Link]

  • How to Dispose of Acetonitrile? Acton. Available from: [Link]

  • Material Safety Data Sheet for 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. Cole-Parmer. Available from: [Link]

  • Standard Operating Procedures for Working with Acetonitrile at Amherst College. Amherst College. Available from: [Link]

  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. Available from: [Link]

  • Safety Data Sheet for Acetonitrile. Agilent. Available from: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available from: [Link]

  • OSHA's toxic and hazardous substances standards. YouTube. Available from: [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Available from: [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Acetonitrile Safety Data Sheet. J.T.Baker. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.